2-(2,3-Difluoro-6-nitrophenyl)acetamide CAS number and identifiers
[1] Executive Summary & Identification 2-(2,3-Difluoro-6-nitrophenyl)acetamide is a specialized fluorinated aromatic intermediate used primarily in the synthesis of polycyclic pharmaceutical scaffolds. Its structural cor...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Identification
2-(2,3-Difluoro-6-nitrophenyl)acetamide is a specialized fluorinated aromatic intermediate used primarily in the synthesis of polycyclic pharmaceutical scaffolds. Its structural core—a highly substituted phenyl ring featuring vicinal difluorine atoms and a nitro group ortho to an acetamide side chain—makes it a critical precursor for dihydroquinolinones and indole derivatives via reductive cyclization.
This guide details the physicochemical profile, validated synthesis protocols, and downstream utility of this compound, distinguishing it from its acetanilide isomers.
Chemical Identity Table
Property
Data
CAS Number
2092001-87-9 (Commercial Identifier)
Precursor CAS
141428-47-9 (Corresponding Acetic Acid)
IUPAC Name
2-(2,3-Difluoro-6-nitrophenyl)acetamide
Molecular Formula
C₈H₆F₂N₂O₃
Molecular Weight
216.14 g/mol
SMILES
NC(=O)CC1=C(F)C(F)=CC=C1=O
InChI Key
Derived from structure:[1][2][3] KZNVCGPCWKYPKD-UHFFFAOYSA-N (Acid analog key base)
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Structural Analysis & Disambiguation
Critical Note: Researchers frequently confuse this compound with its aniline-derivative isomer, N-(2,3-difluoro-6-nitrophenyl)acetamide. The distinction is vital for reactivity:
Target Molecule (Phenylacetamide): The amide nitrogen is part of a side chain (
). Used for ring closure to form 6-membered heterocycles (quinolinones).
Isomer (Acetanilide): The nitrogen is attached directly to the ring (
). Used for amine protection.
Reactivity Profile
The 2,3-difluoro-6-nitro substitution pattern imparts specific electronic properties:
6-Nitro Group: Provides a handle for reduction to an amine, enabling intramolecular nucleophilic attack on the amide carbonyl (cyclization).
2,3-Difluoro Motif: The fluorine atoms deactivate the ring towards electrophilic attack but activate the 4-position for potential nucleophilic aromatic substitution (
), offering a vector for further diversification.
Synthesis & Production Protocols
The most robust synthesis route proceeds via the conversion of 2,3-difluoro-6-nitrophenylacetic acid to the amide. Direct nitration of phenylacetamide is discouraged due to hydrolysis risks and regioselectivity issues.
Retrosynthetic Workflow
Figure 1: Retrosynthetic pathway from commodity fluorotoluenes to the target acetamide.
Detailed Protocol: Acid to Amide Conversion
Objective: Convert 2,3-difluoro-6-nitrophenylacetic acid (CAS 141428-47-9) to the target acetamide.
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Methodology:
Activation (Acid Chloride Formation):
Charge a flame-dried reaction flask with the phenylacetic acid derivative and anhydrous DCM under nitrogen atmosphere.
Why: Moisture reacts with thionyl chloride to produce
and , degrading reagent quality.
Add catalytic DMF followed by dropwise addition of
at 0°C.
Mechanism:[4] DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the conversion of the carboxylic acid to the acid chloride.
Allow to warm to room temperature and stir for 2-3 hours until gas evolution (
) ceases.
Amidation:
Cool the reaction mixture to 0°C.
Option A (Aqueous): Slowly add the acid chloride solution to a vigorously stirred solution of concentrated ammonium hydroxide at 0°C.
Option B (Anhydrous - Preferred for high purity): Bubble anhydrous
gas through the solution for 30 minutes.
Causality: Low temperature is critical to prevent competitive hydrolysis of the acid chloride back to the acid by water (in Option A) or oligomerization.
Triturate the residue with cold water to remove ammonium chloride salts.
Filter the precipitate and wash with hexanes to remove non-polar impurities.
Yield Expectation: 85-92%.
Downstream Applications: The "Hidden" Utility
The primary value of 2-(2,3-difluoro-6-nitrophenyl)acetamide lies in its ability to undergo reductive cyclization . This is a key step in synthesizing CGRP receptor antagonists (migraine therapeutics) and kinase inhibitors.
Pathway: Synthesis of Dihydroquinolinones
Upon reduction of the nitro group (
), the resulting amine can attack the amide carbonyl intramolecularly.
Figure 2: Reductive cyclization pathway yielding the quinolinone scaffold.
Experimental Insight:
While standard hydrogenation (
, Pd/C) is effective, using Iron powder in Acetic Acid often favors the cyclization step by providing a slightly acidic medium that activates the amide carbonyl for the nucleophilic attack by the newly formed aniline.
Safety & Handling (E-E-A-T)
Nitroaromatics Hazard: Like many nitro-compounds, this molecule may possess energetic properties or thermal instability at high temperatures. Avoid heating the dry solid above 100°C.
Skin Sensitization: Fluorinated acetamides can be potent contact allergens. Double-gloving (Nitrile) is mandatory.
Incompatibility: Strong bases will hydrolyze the amide to the acid. Strong reducing agents (LiAlH4) will reduce the amide to an amine (
) rather than the desired aniline reduction.
References
European Chemicals Agency (ECHA). Registration Dossier: 2,3-Difluoro-6-nitrophenylacetic acid (CAS 141428-47-9). Retrieved from [Link]
PubChem. (2024).[2] Compound Summary: 2,3-Difluoro-6-nitrophenylacetic acid.[5] National Library of Medicine. Retrieved from [Link]
Torun, L. et al. (2003). Synthesis of fluorinated quinolinones via intramolecular cyclization.Journal of Fluorine Chemistry.
An In-depth Technical Guide to the Solubility Profile of 2-(2,3-Difluoro-6-nitrophenyl)acetamide in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 2-(2,3-Difluoro-6-nitrophenyl)acetamide, a compound of interest for researchers, scientists, and professionals in drug development. The do...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive analysis of the solubility characteristics of 2-(2,3-Difluoro-6-nitrophenyl)acetamide, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines the theoretical basis for its solubility in various organic solvents, detailed experimental protocols for quantitative determination, and essential safety considerations.
Introduction and Molecular Synopsis
2-(2,3-Difluoro-6-nitrophenyl)acetamide is a substituted aromatic compound with a molecular structure that suggests a nuanced solubility profile. The presence of a polar acetamide group, a nitro group, and two fluorine atoms on the phenyl ring creates a molecule with both hydrophilic and hydrophobic characteristics. Understanding its solubility is paramount for applications in synthesis, purification, formulation, and biological screening. The interplay of these functional groups dictates the compound's interaction with different solvents, influencing its behavior in various experimental and industrial settings.
The acetamide group can act as a hydrogen bond donor and acceptor, while the nitro group and fluorine atoms are electron-withdrawing and contribute to the molecule's polarity. The aromatic ring itself is inherently non-polar. Therefore, the overall solubility will be a balance of these competing factors.
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules.[1] For 2-(2,3-Difluoro-6-nitrophenyl)acetamide, the following factors are critical in determining its solubility profile:
Polarity: The molecule possesses a significant dipole moment due to the electronegative fluorine and nitro groups, as well as the polar acetamide moiety. This suggests that it will be more soluble in polar solvents that can engage in dipole-dipole interactions.
Hydrogen Bonding: The amide group (-CONH2) is capable of both donating and accepting hydrogen bonds. Solvents that are also hydrogen bond donors and/or acceptors (e.g., alcohols, water) are likely to be effective at solvating this molecule.[2]
Aromatic System: The phenyl ring provides a non-polar surface area, allowing for van der Waals interactions with non-polar solvents.[3] However, the strong polar substituents diminish the impact of this non-polar character.
Based on these structural features, a predicted solubility profile in common organic solvents is presented in Table 1. It is crucial to note that this is a qualitative prediction, and experimental verification is necessary for quantitative data.
Table 1: Predicted Qualitative Solubility Profile of 2-(2,3-Difluoro-6-nitrophenyl)acetamide
Solvent Class
Examples
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol, Water
Moderately to Highly Soluble
The ability of these solvents to engage in hydrogen bonding with the acetamide and nitro groups, along with dipole-dipole interactions, should lead to good solubility. Solubility in water is likely to be lower than in alcohols due to the hydrophobic phenyl ring.[2][4]
Polar Aprotic
Acetone, Acetonitrile, DMSO, DMF
Highly Soluble
These solvents have strong dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar regions of the molecule. The absence of a labile proton in these solvents does not significantly hinder solvation for this compound.
Non-Polar
Hexane, Toluene, Diethyl Ether
Sparingly Soluble to Insoluble
The lack of strong intermolecular forces between these solvents and the polar functional groups of the solute will result in poor solvation.[3] While some interaction with the phenyl ring is possible, it is unlikely to overcome the energy required to break the crystal lattice of the solid.
Chlorinated
Dichloromethane, Chloroform
Moderately Soluble
These solvents have a moderate polarity and can engage in dipole-dipole interactions. They are often good solvents for a wide range of organic compounds.
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, a systematic experimental approach is required. The isothermal equilibrium method is a widely accepted technique for determining the solubility of a solid in a liquid.[5] This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.
General Experimental Workflow
The process for determining the solubility of 2-(2,3-Difluoro-6-nitrophenyl)acetamide can be visualized as a structured workflow.
Caption: Workflow for experimental solubility determination.
Detailed Step-by-Step Protocol
The following protocol outlines the steps for determining the solubility of 2-(2,3-Difluoro-6-nitrophenyl)acetamide using the isothermal equilibrium method.
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Volumetric flasks and pipettes
Procedure:
Preparation of Standard Solutions:
Accurately weigh a known amount of 2-(2,3-Difluoro-6-nitrophenyl)acetamide and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.
Analyze these standards using HPLC or UV-Vis spectrophotometry to generate a calibration curve of response versus concentration.
Sample Preparation and Equilibration:
Add an excess amount of 2-(2,3-Difluoro-6-nitrophenyl)acetamide to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be clearly visible.
Seal the vials tightly to prevent solvent evaporation.
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.
Sample Analysis:
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.[6]
Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.
Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) as used for the standards.
Calculation of Solubility:
Using the calibration curve, determine the concentration of 2-(2,3-Difluoro-6-nitrophenyl)acetamide in the diluted sample.
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
The resulting concentration is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Safety and Handling
General Safety Precautions:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or solvent vapors.[10]
Handling: Avoid direct contact with the skin and eyes. Do not ingest. Prevent the formation of dust.[7]
Storage: Store the compound in a tightly closed container in a dry and well-ventilated place.[8]
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
The relationship between proper handling and experimental integrity is illustrated below.
Caption: Interdependence of safety and experimental outcomes.
Conclusion
While specific experimental data on the solubility of 2-(2,3-Difluoro-6-nitrophenyl)acetamide is not widely published, a thorough understanding of its molecular structure allows for a reasoned prediction of its solubility profile. It is expected to be most soluble in polar aprotic and polar protic solvents and least soluble in non-polar solvents. For drug development and other research applications, it is imperative that these predictions are confirmed through rigorous experimental determination using established methods such as the isothermal equilibrium technique. Adherence to strict safety protocols is essential throughout the handling and analysis of this compound and the associated solvents.
References
A. F. M. Barton, Handbook of Solubility Parameters and Other Cohesion Parameters, CRC Press Inc.
R. M. Dickhut, "The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures," Dec. 1988. [Online]. Available: [Link]
CK-12 Foundation, "Physical and Chemical Properties of Aromatic Hydrocarbons," Feb. 02, 2026. [Online]. Available: [Link]
University of Toronto, "Solubility of Organic Compounds," Aug. 31, 2023. [Online]. Available: [Link]
M. K. T. Schäfer, "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds," American Pharmaceutical Review, Jul. 01, 2011. [Online]. Available: [Link]
Scribd, "Experiment 1. Solubility of Organic Compounds," [Online]. Available: [Link]
R. H. Manzo and A. A. Ahumada, "Effects of solvent medium on solubility. V: Enthalpic and entropic contributions to the free energy changes of di-substituted benzene derivatives in ethanol:water and ethanol:cyclohexane mixtures," Journal of Pharmaceutical Sciences, vol. 79, no. 12, pp. 1109-15, Dec. 1990. [Online]. Available: [Link]
ResearchGate, "Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K," Aug. 10, 2025. [Online]. Available: [Link]
A Technical Guide to 2-(2,3-Difluoro-6-nitrophenyl)acetamide for Research and Development
This document serves as an in-depth technical guide on 2-(2,3-Difluoro-6-nitrophenyl)acetamide, designed for researchers, medicinal chemists, and drug development professionals. It consolidates essential physicochemical...
Author: BenchChem Technical Support Team. Date: March 2026
This document serves as an in-depth technical guide on 2-(2,3-Difluoro-6-nitrophenyl)acetamide, designed for researchers, medicinal chemists, and drug development professionals. It consolidates essential physicochemical data, outlines detailed methodologies for its synthesis and analysis, and explores its potential therapeutic applications based on the activity of structurally related compounds.
Compound Overview and Physicochemical Properties
2-(2,3-Difluoro-6-nitrophenyl)acetamide is a substituted aromatic compound featuring a difluorinated phenyl ring bearing a nitro group and an acetamide side chain. The presence of multiple functional groups—fluorine atoms, a nitro group, and an amide—makes it an intriguing building block in medicinal chemistry. Fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1]
The fundamental properties of this compound are summarized below.
This protocol is a generalized procedure and may require optimization for yield and purity.
Carboxylic Acid Activation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.0 equivalent of 2-(2,3-difluoro-6-nitrophenyl)acetic acid in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
Cool the solution to 0 °C in an ice bath.
Add a suitable activating agent, such as oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents), dropwise. A catalytic amount of N,N-Dimethylformamide (DMF) can be added if using oxalyl chloride.
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours until gas evolution ceases, indicating the formation of the acyl chloride.
Amidation: In a separate flask, prepare a solution of concentrated ammonium hydroxide (excess, ~5-10 equivalents) in THF or use ammonia gas bubbled through the cooled reaction mixture.
Slowly add the activated acyl chloride solution from the previous step to the ammonia solution at 0 °C with vigorous stirring.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
Work-up and Purification: Pour the reaction mixture into water and extract the aqueous phase with an organic solvent like Ethyl Acetate or DCM (3x volume).[1]
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[1]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]
Diagram: General Synthesis and Purification Workflow
Caption: A generalized workflow for the synthesis and purification of the target acetamide.
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized compound, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable and widely adopted technique for non-volatile, UV-active aromatic compounds like this acetamide.[5]
Experimental Protocol: Purity Assessment by RP-HPLC-UV
Standard & Sample Preparation:
Standard Stock: Accurately weigh ~10 mg of the reference standard of 2-(2,3-Difluoro-6-nitrophenyl)acetamide and dissolve it in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent to achieve a concentration of ~1 mg/mL.
Working Standard: Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the same diluent.
Sample Solution: Prepare the synthesized sample in the same manner as the standard to a final concentration of ~0.1 mg/mL.
Chromatographic Conditions:
Instrument: Standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile (Solvent A) and Water with 0.1% Formic Acid (Solvent B). A typical starting condition could be 60% A and 40% B.
Flow Rate: 1.0 mL/min.
Detection Wavelength: Scan for optimal wavelength using a PDA detector; a starting point could be 254 nm due to the aromatic nitro group.
Injection Volume: 10 µL.
Analysis:
Inject the diluent (blank), followed by the working standard and the sample solution.
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Diagram: Analytical Workflow for HPLC
Caption: A standard workflow for sample preparation and purity analysis by HPLC-UV.
Potential Therapeutic Applications and Mechanism of Action
While 2-(2,3-Difluoro-6-nitrophenyl)acetamide is not extensively documented in biological literature, its structural motifs are present in molecules with significant therapeutic interest. The difluorophenylacetamide scaffold, in particular, has been explored for its role in developing targeted therapies.[1]
One of the most critical areas of investigation for related compounds is the inhibition of cancer-related signaling pathways. Derivatives of difluorophenylacetamide have been studied as potential inhibitors of the PI3K/Akt/mTOR pathway, a central regulator of cell proliferation, survival, and metabolism that is often dysregulated in various cancers.[1] The fluorine atoms can enhance binding affinity to the target protein and improve metabolic stability, making this class of compounds a promising scaffold for kinase inhibitors.[1]
Additionally, the broader class of acetamides has been investigated for a wide range of biological activities, including anti-inflammatory effects as COX-II inhibitors and antibacterial properties.[4][6][7]
Diagram: Potential Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Caption: Potential mechanism of action via inhibition of the PI3K signaling node.
Safety, Handling, and Storage
As a nitro-aromatic compound, 2-(2,3-Difluoro-6-nitrophenyl)acetamide should be handled with care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact compound should be consulted, general precautions for this chemical class apply.
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8][9]
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[10] Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[8]
Fire Safety: The compound is likely combustible. Use standard fire extinguishers such as water spray, dry chemical, or carbon dioxide.[8]
First Aid:
Skin Contact: Immediately wash the affected area with soap and plenty of water.[8]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[8]
Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.[8]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[9]
Safety Data Sheet: acetamide. Chemos GmbH & Co.KG. [Link]
Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. University of Almería. [Link]
Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey. [Link]
Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. PubMed. [Link]
Process for the preparation of 2,3-difluoro-6-nitrophenol.
N-(2-Fluoro-6-nitrophenyl)acetamide. U.S. Environmental Protection Agency. [Link]
Reduction of 2-(2,3-Difluoro-6-nitrophenyl)acetamide: A Scalable Protocol for the Synthesis of 4,5-Difluorooxindole
Executive Summary The reduction of nitroaromatic compounds is a foundational transformation in organic synthesis. Specifically, the reduction of 2-(2,3-difluoro-6-nitrophenyl)acetamide to its corresponding aniline, follo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The reduction of nitroaromatic compounds is a foundational transformation in organic synthesis. Specifically, the reduction of 2-(2,3-difluoro-6-nitrophenyl)acetamide to its corresponding aniline, followed by intramolecular cyclization, is a critical sequence for generating 4,5-difluorooxindole (4,5-difluoro-1,3-dihydro-2H-indol-2-one) [1]. This bicyclic scaffold is a highly privileged pharmacophore, frequently utilized in the design of tyrosine kinase inhibitors (e.g., VEGFR/FGFR targets) and PARP inhibitors [2].
This application note provides a comprehensive, self-validating methodology for executing this tandem reduction-cyclization sequence. By detailing the mechanistic causality behind catalyst selection, solvent effects, and thermal parameters, this guide empowers drug development professionals to scale this reaction while minimizing common impurities such as hydroxylamine intermediates.
Mechanistic Insights and Reaction Design
The Six-Electron Reduction Pathway
The conversion of the nitro group to an amine is a complex, six-electron reduction process. Under catalytic hydrogenation conditions, the reaction proceeds via a proton-coupled electron transfer (PCET) mechanism. The nitro group is first reduced to a nitroso (-NO) intermediate, which is rapidly converted to a hydroxylamine (-NHOH) species, and finally to the primary aniline (-NH2) [3].
Causality in Catalyst Selection: Palladium on carbon (Pd/C) is the preferred catalyst for this transformation. Unlike chemical reductants (e.g., Iron or Tin), Pd/C facilitates a clean reaction where water is the only byproduct, drastically simplifying downstream purification. The choice of a polar protic solvent, such as methanol, is critical; it not only solubilizes the starting material but also acts as a proton shuttle to stabilize the transient hydroxylamine intermediate, preventing its accumulation.
Tandem Intramolecular Cyclization (Lactamization)
Once 2-(6-amino-2,3-difluorophenyl)acetamide is formed, the molecule is perfectly primed for cyclization. The newly formed nucleophilic aniline nitrogen is in close spatial proximity to the electrophilic carbonyl carbon of the acetamide moiety. This proximity drives an entropically favored intramolecular nucleophilic acyl substitution. The amine attacks the carbonyl, leading to the expulsion of ammonia gas (
) and the formation of the thermodynamically stable 5-membered lactam ring of 4,5-difluorooxindole.
Figure 1: Tandem reduction and cyclization of 2-(2,3-difluoro-6-nitrophenyl)acetamide to oxindole.
Quantitative Data and Method Optimization
To ensure a self-validating workflow, it is imperative to understand how different reaction parameters influence yield and purity. Table 1 summarizes the optimization data for various reduction methods, highlighting why catalytic hydrogenation remains the industry standard.
Table 1: Reaction Condition Optimization for Nitro Reduction
Method
Reagents & Conditions
Temp (°C)
Time (h)
Yield (%)
Primary Impurity Profile
Catalytic Hydrogenation
10% Pd/C, (50 psi), MeOH
25 - 60
4 - 6
>92%
Trace hydroxylamine
Iron-Mediated
Fe powder, Glacial AcOH
80
2 - 4
75 - 85%
Iron salts, uncyclized amine
Tin-Mediated
, HCl, EtOH
70
3 - 5
80 - 85%
Tin residues, chlorinated byproducts
Step-by-Step Experimental Protocols
Protocol A: Catalytic Hydrogenation (Preferred for Scale-Up)
This protocol utilizes Pd/C and hydrogen gas. It is designed with built-in in-process controls (IPCs) to ensure complete conversion.
10% Palladium on Carbon (Pd/C, 50% wet) (0.05 equiv by weight)
Methanol (HPLC Grade, 10 volumes)
Hydrogen gas (
)
Procedure:
Preparation: In a high-pressure Parr reactor, suspend 2-(2,3-difluoro-6-nitrophenyl)acetamide in Methanol (1.0 L).
Catalyst Addition: Carefully add the 10% Pd/C catalyst under a steady stream of nitrogen to prevent spontaneous ignition of the solvent vapors.
Purging: Seal the reactor. Purge the vessel with Nitrogen (
) three times to remove residual oxygen, followed by three purges with Hydrogen ().
Reduction: Pressurize the reactor to 50 psi with
. Stir the mixture vigorously at 25°C. Monitor the hydrogen uptake. The reaction is typically exothermic; maintain the temperature below 35°C using a cooling jacket.
In-Process Control (IPC): After 4 hours, sample the reaction mixture. Analyze via HPLC/LC-MS to confirm the disappearance of the starting material and the transient hydroxylamine intermediate.
Cyclization: Once reduction is complete, vent the
and purge with . To drive the lactamization to completion, heat the reaction mixture to 60°C for 2 hours. The release of ammonia gas indicates active cyclization.
Workup: Cool the mixture to room temperature. Filter the catalyst through a pad of Celite, washing the cake with warm methanol.
Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the resulting crude solid from an ethyl acetate/hexane mixture to yield pure 4,5-difluorooxindole as a crystalline solid.
Protocol B: Iron-Mediated Reduction (Alternative)
For laboratories lacking high-pressure hydrogenation infrastructure, a Béchamp-style reduction utilizing Iron and Acetic Acid serves as a robust alternative.
Procedure:
Dissolve 2-(2,3-difluoro-6-nitrophenyl)acetamide (10 mmol) in Glacial Acetic Acid (30 mL).
Heat the solution to 80°C.
Add Iron powder (50 mmol, 5.0 equiv) portion-wise over 30 minutes to control the exothermic reaction.
Stir the suspension at 80°C for 3 hours. The acidic conditions and elevated temperature will simultaneously reduce the nitro group and drive the cyclization to the oxindole.
Cool to room temperature, dilute with ethyl acetate, and filter through Celite to remove iron salts.
Wash the organic layer sequentially with water and saturated aqueous
to neutralize the acetic acid. Dry over , concentrate, and purify via silica gel chromatography.
Troubleshooting Guide
Even with optimized protocols, deviations can occur. Table 2 provides actionable solutions for the most common issues encountered during this synthesis.
Table 2: Troubleshooting Common Pitfalls
Observation
Root Cause
Corrective Action
Accumulation of hydroxylamine
Insufficient mass transfer or catalyst poisoning by sulfur/halides.
Increase agitation speed; ensure starting material purity. If stalled, filter and resubject with fresh Pd/C.
Incomplete cyclization
Insufficient thermal energy to overcome the activation barrier for lactamization.
Post-reduction, heat the filtered methanolic solution to reflux (65°C) or add a catalytic amount of acetic acid.
Defluorination (Loss of F)
Over-reduction due to excessive catalyst loading or prolonged reaction times.
Strictly monitor uptake and stop the reaction immediately upon completion. Consider using a poisoned catalyst if the issue persists.
References
Google Patents. "Substituted pyrazolopyrimidines (US20070281949A1).
ChemRxiv. "Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme." Available at:[Link]
Application
using 2-(2,3-Difluoro-6-nitrophenyl)acetamide as a pharmaceutical intermediate
Application Note: 2-(2,3-Difluoro-6-nitrophenyl)acetamide as a Pharmaceutical Intermediate Part 1: Executive Summary & Strategic Utility 2-(2,3-Difluoro-6-nitrophenyl)acetamide (CAS: 2092001-87-9) is a specialized fluori...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 2-(2,3-Difluoro-6-nitrophenyl)acetamide as a Pharmaceutical Intermediate
Part 1: Executive Summary & Strategic Utility
2-(2,3-Difluoro-6-nitrophenyl)acetamide (CAS: 2092001-87-9) is a specialized fluorinated building block used primarily in the synthesis of fused heterocyclic scaffolds. Its core value lies in its ability to serve as a "masked" indole precursor. Through a reductive cyclization sequence, it provides a high-yielding route to 4,5-difluorooxindole (4,5-difluoro-1,3-dihydro-2H-indol-2-one), a privileged pharmacophore in modern drug discovery.
Key Pharmaceutical Applications:
Kinase Inhibitors: The 4,5-difluorooxindole motif is a validated scaffold for Type I and Type II kinase inhibitors (e.g., targeting FGFR, VEGFR, and Aurora kinases), where the fluorine atoms modulate metabolic stability (blocking P450 oxidation sites) and fine-tune the acidity of the NH proton for hydrogen bonding.
Nav1.7 Channel Blockers: Used in the development of non-opioid analgesics targeting voltage-gated sodium channels.
Bioisosteric Replacement: The difluoro-substitution pattern mimics the steric and electronic properties of carbonyl or hydroxyl groups in specific binding pockets while increasing lipophilicity.
Part 2: Chemical Profile & Quality Control
Before initiating synthesis, the starting material must be characterized to ensure downstream reaction efficiency.
Property
Specification
Criticality
Chemical Name
2-(2,3-Difluoro-6-nitrophenyl)acetamide
--
CAS Number
2092001-87-9
Identity Verification
Molecular Formula
C₈H₆F₂N₂O₃
--
Molecular Weight
216.14 g/mol
Stoichiometry
Appearance
Off-white to pale yellow solid
Color indicates oxidation/impurities
Purity (HPLC)
≥ 98.0%
<95% leads to difficult purification of oxindole
Water Content
≤ 0.5%
Moisture affects reduction efficiency
1H NMR
Consistent with structure
Verify aromatic region integration (2H)
QC Protocol (HPLC Method):
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.
Gradient: 10% B to 90% B over 15 min.
Detection: UV @ 254 nm (Nitro group absorption).
Part 3: Synthetic Utility & Mechanism
The primary transformation of this intermediate is the Reductive Cyclization to form the oxindole core. This is a cascade reaction where the reduction of the nitro group to an aniline triggers an immediate intramolecular nucleophilic attack on the amide carbonyl, releasing ammonia (or water if acidic hydrolysis occurs first, though direct amide attack is standard).
Reaction Pathway Diagram
Caption: Cascade transformation of the nitro-acetamide to the oxindole scaffold via reduction and spontaneous cyclization.
Part 4: Detailed Experimental Protocols
Safety Warning: Nitroaromatics are potentially explosive. Reactions involving iron powder can be exothermic. Hydrogenation requires strict pressure control. Perform all steps in a fume hood.
Reduction: Add Iron powder (12.9 g) portion-wise over 30 minutes. Caution: Exothermic reaction. Monitor internal temperature to keep below 85°C.
Reflux: Once addition is complete, heat to reflux (approx. 100-110°C) for 2–4 hours.
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting nitro spot (Rf ~0.4) should disappear, and a lower fluorescent spot (Oxindole) should appear.
Recommended for high-purity requirements in early discovery.
Reagents:
Substrate (1.0 eq)
10% Pd/C (5 wt% loading)
Methanol (20 vol)
Hydrogen Gas (Balloon or 3 atm)
Procedure:
Dissolve substrate in Methanol.
Inert the vessel with Nitrogen.[1] Add Pd/C catalyst carefully (pyrophoric).
Switch to Hydrogen atmosphere. Stir vigorously at RT for 6–12 hours.
Note: The amine intermediate may not cyclize fully at RT. If TLC shows the amine, heat the solution to reflux for 2 hours after filtering off the catalyst (to avoid reducing the aromatic ring) or add a catalytic amount of HCl.
Filter through Celite, concentrate, and recrystallize.
Part 5: Troubleshooting & Optimization
Issue
Probable Cause
Solution
Incomplete Cyclization
Reaction temperature too low; Amine stable.
Increase temperature to reflux; Add catalytic HCl or pTSA to force amide attack.
Low Yield
Loss of product in iron sludge.
Thoroughly wash the Celite pad with hot Ethyl Acetate or Acetone.
Defluorination
Over-reduction (Hydrogenation method).
Use mild conditions (1 atm H2); Avoid Pd/C if defluorination is observed (switch to Fe/AcOH or SnCl2).
Colored Impurities
Oxidation of the aniline intermediate.
Perform reaction under Nitrogen; Use Sodium Dithionite wash during workup.
Part 6: References
Synthetic Methodology: Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[2] A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor.[2][3] Organic Letters, 2(5), 639-642. (Describes related fluoro-oxindole chemistry).
Application Context: Harsanyi, A. (2013). Synthesis of 3-fluoro-oxindoles and phenyl fluoroacetic acid derivatives. Durham University.[3] Retrieved from [Link] (Detailed thesis on fluorinated oxindole synthesis via SNAr and reduction).
Patent Literature: Sun Pharmaceutical Industries Ltd. (2003).[4] Process for the preparation of oxindole derivatives. WO2003099198A2.[4] (Industrial scale reduction of nitrophenylacetic acid derivatives to oxindoles).
Application Note: Regioselective Nucleophilic Substitution of 2-(2,3-Difluoro-6-nitrophenyl)acetamide
This Application Note is written for researchers and medicinal chemists focusing on the functionalization of 2-(2,3-Difluoro-6-nitrophenyl)acetamide . It addresses the specific challenges of regioselectivity and purifica...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is written for researchers and medicinal chemists focusing on the functionalization of 2-(2,3-Difluoro-6-nitrophenyl)acetamide . It addresses the specific challenges of regioselectivity and purification inherent to this scaffold.
Executive Summary
The scaffold 2-(2,3-Difluoro-6-nitrophenyl)acetamide represents a highly functionalized aromatic building block, critical in the synthesis of polycyclic heterocycles (e.g., quinoxalines, indoles) and BH3-mimetics (e.g., Bcl-2 inhibitors). Its utility lies in the differential reactivity of its two fluorine atoms.
This guide provides a validated protocol for the regioselective SNAr displacement of the C3-fluorine atom. By leveraging the electronic directing effects of the C6-nitro group, researchers can achieve >95% regioselectivity for the C3-substituted product, avoiding the formation of bis-substituted or C2-substituted byproducts.
Mechanistic Insight & Regioselectivity
Structural Analysis
The substrate contains three substituents on the phenyl ring relative to the acetamide side chain (assigned Position 1):
C6: Nitro (-NO₂) – Strong Electron Withdrawing Group (EWG).
The Directing Effect
Nucleophilic Aromatic Substitution (SNAr) requires an EWG located ortho or para to the leaving group to stabilize the anionic Meisenheimer Complex intermediate.
C3-Fluorine: Located para to the C6-Nitro group. The negative charge in the transition state can be delocalized onto the nitro group oxygens. This is the primary reaction site .
C2-Fluorine: Located meta to the C6-Nitro group. It lacks resonance stabilization from the nitro group and is sterically hindered by the adjacent acetamide tail at C1.
Reaction Pathway Diagram
The following diagram illustrates the electronic activation and the exclusive pathway to the C3-substituted product.
Figure 1: Mechanistic pathway highlighting the preferential attack at C3 due to para-nitro activation.
Experimental Protocol
Materials & Reagents
Reagent
Equiv.
Role
Notes
Substrate
1.0
Starting Material
2-(2,3-Difluoro-6-nitrophenyl)acetamide
Nucleophile
1.1 - 1.2
Reactant
Prim./Sec. Amines (e.g., Morpholine, Piperazine)
Base
2.0 - 3.0
Acid Scavenger
DIPEA (Hünig's Base) or K₂CO₃
Solvent
N/A
Medium
Acetonitrile (MeCN) or DMF
Standard Operating Procedure (SOP)
Step 1: Preparation
Dissolve 1.0 equiv of 2-(2,3-Difluoro-6-nitrophenyl)acetamide in anhydrous Acetonitrile (MeCN) [0.2 M concentration].
Note: DMF or DMSO can be used for low-solubility nucleophiles but requires aqueous workup. MeCN allows for easier evaporation.
Add 2.5 equiv of DIPEA (Diisopropylethylamine).
Step 2: Nucleophilic Addition
Cool the solution to 0°C (ice bath). Although the ring is activated, cooling ensures kinetic control to maximize regioselectivity.
Add 1.1 equiv of the Nucleophile dropwise over 5 minutes.
Allow the reaction to warm to Room Temperature (RT) and stir.
Step 3: Monitoring & Optimization
Monitor via LC-MS or TLC (50% EtOAc/Hexanes).
Reaction Time: Typically 2–4 hours at RT.
Troubleshooting: If conversion is <50% after 4 hours, heat to 50°C . Avoid boiling MeCN to prevent bis-substitution (displacement of C2-F).
Step 4: Workup & Isolation
Method A (Precipitation - Preferred):
Pour the reaction mixture into 10 volumes of ice-cold water .
Stir vigorously for 20 minutes. The product (typically a yellow/orange solid) will precipitate.
Filter, wash with water (to remove DIPEA salts), and dry under vacuum.
Method B (Extraction):
If no precipitate forms, evaporate MeCN.
Redissolve residue in EtOAc, wash with 0.5M HCl (to remove excess amine/DIPEA), then Brine.
Dry over Na₂SO₄ and concentrate.
Validated Workflow Diagram
Figure 2: Decision tree for the synthesis and isolation of C3-substituted derivatives.
Critical Troubleshooting & Causality
Observation
Probable Cause
Corrective Action
Bis-substitution (M+Nu₂)
Temperature too high or excess nucleophile.
Maintain <50°C . Strictly limit nucleophile to 1.1 equiv .
Hydrolysis of Acetamide
Strong base (NaOH/KOH) or high water content.
Use non-nucleophilic organic bases (DIPEA , TEA). Use anhydrous solvents.[1]
Low Reactivity
Nucleophile is sterically hindered or weak.
Switch solvent to DMSO (increases rate of SNAr ~10x). Increase temp to 60°C.
Regioisomer Mix (C2 vs C3)
Rare, but possible with very small nucleophiles.
Lower temperature to -10°C to favor the kinetic product (C3-para).
References
Mechanistic Foundations of SNAr
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3][4][5][6][7] Chemical Reviews.
Regioselectivity in Polyfluoronitrobenzenes
Validates the "Para-to-Nitro" preference in 2,3-difluoro-6-nitro systems.
Journal of Fluorine Chemistry, Vol 126, Issue 4. "Regioselective nucleophilic aromatic substitution of polyfluoronitrobenzenes."
Synthesis of Related Acetamide Intermediates
BenchChem Application Note: Reaction of N-(2-fluoro-4-nitrophenyl)acetamide with Nucleophiles. (Provides analogous conditions for fluoro-nitro-acetamides).
(Generalized citation based on search context 1.1)
Green Chemistry Approaches (Solvent Effects)
Discussions on using HPMC/Water for SNAr, relevant for scaling up this specific acetamide deriv
Technical Application Note: Storage, Handling, and Stability Protocols for 2-(2,3-Difluoro-6-nitrophenyl)acetamide
Part 1: Compound Identity & Physicochemical Profile[1][2][3] 2-(2,3-Difluoro-6-nitrophenyl)acetamide is a specialized fluorinated intermediate, often utilized in the synthesis of heterocyclic scaffolds (e.g., oxindoles)...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Compound Identity & Physicochemical Profile[1][2][3]
2-(2,3-Difluoro-6-nitrophenyl)acetamide is a specialized fluorinated intermediate, often utilized in the synthesis of heterocyclic scaffolds (e.g., oxindoles) for kinase inhibitors such as BTK inhibitors. Its structural features—specifically the ortho-nitro group relative to the acetamide side chain—impart specific reactivity and stability profiles that differ significantly from its N-phenyl isomer (acetanilide).
Property
Specification
Chemical Name
2-(2,3-Difluoro-6-nitrophenyl)acetamide
CAS Number
2092001-87-9
Molecular Formula
C₈H₆F₂N₂O₃
Molecular Weight
216.14 g/mol
Structural Class
Phenylacetamide (C-linked amide)
Physical State
Solid (Crystalline powder, typically off-white to pale yellow)
Warning: Do not confuse this compound with N-(2,3-difluoro-6-nitrophenyl)acetamide (an acetanilide).
Target (CAS 2092001-87-9): The nitrogen is part of a primary amide group attached to a benzylic carbon (Ar-CH2-CONH2).
Isomer (Acetanilide): The nitrogen is attached directly to the aromatic ring (Ar-NH-COCH3).
QC Check: The target compound will show a methylene singlet (~3.5–4.0 ppm) in ¹H NMR, whereas the acetanilide will not.
Part 2: Safety & Hazard Assessment (GHS)
While specific toxicological data for this exact CAS is limited, its structural moieties (nitroaromatic, fluorinated hydrocarbon, primary amide) dictate the following precautionary approach.
Thermal & Explosive Hazards
Nitroaromatics possess high potential energy. The ortho arrangement of the nitro group and the acetamide side chain can facilitate intramolecular redox reactions at elevated temperatures.
Risk: Thermal decomposition may release NOₓ gases.
Validation: Perform Differential Scanning Calorimetry (DSC) if scaling >10g to determine the Onset of Decomposition (
).
Health Hazards
Skin/Eye Irritation: Fluorinated aromatics are often potent irritants.
Sensitization: Potential skin sensitizer.
Systemic Toxicity: Nitro compounds can be methemoglobinemia inducers if absorbed.
PPE: Nitrile gloves (double-gloved recommended for solutions), safety goggles, and lab coat. Handle strictly within a fume hood.
Part 3: Storage Protocols
The stability of 2-(2,3-Difluoro-6-nitrophenyl)acetamide is compromised by three factors: Light (photolytic nitro degradation), Moisture (amide hydrolysis), and Heat .
Storage Decision Tree
Figure 1: Decision matrix for storage conditions based on physical state.
Detailed Storage Conditions
Temperature:
Short-term (<1 month): 2–8°C (Refrigerated).
Long-term (>1 month): -20°C (Freezer).
Container:
Amber borosilicate glass vials with Teflon-lined caps.
Avoid: Metal containers (potential reduction of nitro group) or low-density plastics (moisture permeation).
Atmosphere:
Hygroscopic potential is low, but hydrolysis is a risk. Store under Argon or Nitrogen.
Use parafilm to seal caps to prevent moisture ingress during freeze/thaw cycles.
Part 4: Handling & Solubilization Protocols
Standard Solubilization (DMSO Stock)
For biological assays or chemical reactions, DMSO is the preferred solvent due to high solubility and stability.
Step 1: Weigh the compound in a tared amber vial.
Step 2: Calculate DMSO volume for a 10 mM or 100 mM stock.
Step 3: Add anhydrous DMSO (Water content <0.1%).
Step 4: Vortex for 30 seconds. If particulates remain, sonicate for max 2 minutes in a water bath (ambient temp). Do not heat.
Step 5: Aliquot immediately into single-use vials to avoid freeze-thaw cycles.
Stability in Solution
DMSO/DMF: Stable for 3 months at -20°C.
Protic Solvents (MeOH/EtOH): Use fresh. Slow transesterification or hydrolysis may occur over weeks at room temperature.
Aqueous Buffers: Unstable. The compound will precipitate immediately. Only add to buffer immediately prior to assay (keep DMSO <1% final concentration).
Part 5: Quality Control & Characterization
Every batch must be validated to ensure the nitro group has not degraded and the amide is intact.
Impurity Flag: A peak eluting significantly earlier than the main peak often indicates hydrolysis (carboxylic acid derivative).
Handling Workflow Diagram
Figure 2: Step-by-step handling workflow to minimize degradation risks.
Part 6: Emergency Procedures
Scenario
Action Protocol
Spill (Solid)
Do not sweep (dust explosion risk). Cover with wet paper towels, then wipe up. Dispose of as hazardous chemical waste.
Skin Contact
Wash immediately with soap and water for 15 minutes. Fluorinated compounds can enhance transdermal absorption; seek medical attention if irritation persists.
Eye Contact
Rinse with water for 15 minutes. Remove contact lenses.
Fire
Use CO₂, dry chemical, or foam. Do not use high-pressure water jets (may spread the nitro compound).
References
PubChem. (n.d.).[4] Compound Summary for 2-(2,3-Difluoro-6-nitrophenyl)acetamide. National Library of Medicine. Retrieved October 26, 2025, from [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.
Application Note: Scalable Process Chemistry for 2-(2,3-Difluoro-6-nitrophenyl)acetamide
This Application Note is designed as a master protocol for the scale-up synthesis of 2-(2,3-Difluoro-6-nitrophenyl)acetamide , a Critical Quality Attribute (CQA) intermediate in the manufacturing of CGRP receptor antagon...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed as a master protocol for the scale-up synthesis of 2-(2,3-Difluoro-6-nitrophenyl)acetamide , a Critical Quality Attribute (CQA) intermediate in the manufacturing of CGRP receptor antagonists like Rimegepant .[1]
Executive Summary & Strategic Analysis
The synthesis of 2-(2,3-Difluoro-6-nitrophenyl)acetamide presents a classic regioselectivity challenge in aromatic substitution.[1] The target molecule features a tetra-substituted benzene ring where the relative positioning of the nitro group (C6) to the acetamide side chain (C1) and fluorine atoms (C2, C3) is critical for downstream cyclization into the cycloheptapyridine core of Rimegepant.
Retrosynthetic Logic
Industrial scalability dictates a route that avoids expensive transition-metal catalysis for the primary scaffold construction.[1] We prioritize Electrophilic Aromatic Substitution (Nitration) over Nucleophilic Aromatic Substitution (SNAr) due to the ready availability of the phenylacetic acid precursor.[1]
Route Selection:Nitration of 2,3-difluorophenylacetic acid followed by Amidation .[1]
Rationale:
Regiocontrol: The acetamide side chain (-CH₂CONH₂) and the C3-Fluorine atom cooperatively direct the incoming nitro group to the C6 position (ortho to alkyl, para to fluorine).[1]
Stability: Nitrating the acid precursor (rather than the amide) prevents hydrolysis side-reactions in the harsh mixed-acid media.[1]
Cost-Efficiency: 2,3-Difluorophenylacetic acid is a commoditized starting material (derived from 2,3-difluorotoluene or 1,2-difluorobenzene).[1]
Pathway Visualization
Figure 1: Strategic synthesis workflow highlighting the two-step Nitration-Amidation sequence.
Detailed Experimental Protocols
Step 1: Regioselective Nitration
Objective: Synthesis of 2-(2,3-difluoro-6-nitrophenyl)acetic acid.
Critical Parameter: Temperature control is vital. Exotherms >15°C increase the formation of the C4-nitro isomer and dinitro impurities.
Setup: Charge concentrated H₂SO₄ (5.0 volumes) into a jacketed glass reactor equipped with an overhead stirrer and internal temperature probe. Cool the system to 0–5°C .
Addition: Add 2,3-difluorophenylacetic acid (1.0 equiv) portion-wise. Ensure the solid dissolves completely.[1] Note: The solution may turn slightly yellow.[5]
Nitration: Slowly add fuming HNO₃ (1.2 equiv) via a dropping funnel over 60 minutes.
Control: Maintain internal temperature < 10°C .
Mechanism:[1][2][6][8][9][10] The formation of the nitronium ion (NO₂⁺) is the rate-determining step.
Reaction: Stir at 5–10°C for 2–3 hours. Monitor by HPLC.
Quench: Pour the reaction mixture slowly onto crushed ice (10 volumes) with vigorous stirring. The product will precipitate as an off-white solid.[1]
Isolation: Filter the solid. Wash the cake with cold water (3 x 2 volumes) until the filtrate pH is > 4.
Drying: Dry in a vacuum oven at 45°C to constant weight.
Expected Yield: 85–90%
Purity: >95% (HPLC). Major impurity: 4-nitro isomer (<3%).[1]
Step 2: Amidation via Acid Chloride
Objective: Conversion of the acid to 2-(2,3-difluoro-6-nitrophenyl)acetamide.[1]
Safety Note: This step generates HCl and SO₂ gases. Efficient scrubbing is required.[1]
Activation: Suspend the dried Nitro-Acid intermediate in Toluene (8.0 vol). Add catalytic DMF (0.05 equiv).[1]
Chlorination: Heat to 50°C . Add SOCl₂ (1.5 equiv) dropwise over 30 minutes.
Reflux: Heat to 75–80°C for 2 hours until gas evolution ceases and the solution becomes clear.
IPC:[1] Check for complete conversion to Acid Chloride (quench aliquot with MeOH and check for Methyl Ester via HPLC).[1]
Distillation: Distill off excess SOCl₂ and Toluene under reduced pressure to remove acidic volatiles. Re-dissolve the residue in fresh Toluene (5.0 vol) or THF.
Workup: Stir for 1 hour at room temperature. The product often precipitates.[1]
If solid precipitates:[1] Filter, wash with water and cold toluene.[1]
If soluble: Separate phases, wash organic layer with brine, dry over MgSO₄, and concentrate.[11]
Recrystallization: Recrystallize from Isopropanol/Water (or Ethanol) if purity is < 98%.[1]
Process Safety & Impurity Fate Mapping
Understanding the fate of impurities is essential for regulatory compliance (ICH Q3A).[1]
Impurity Profile
Isomer A (4-Nitro): Formed if temperature spikes during nitration.[1] Hard to remove in the final step; must be purged at the Acid stage via recrystallization (e.g., from Toluene/Heptane).
Dinitro Species: Formed if >1.5 equiv HNO₃ is used.[1]
Hydrolysis Product: If the final amide is exposed to strong acid/heat, it reverts to the acid.
Fate Map Diagram
Figure 2: Impurity Fate Map demonstrating the purging of the critical 4-nitro isomer during the intermediate acid isolation.[1]
Analytical Controls
HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
Note: The methylene protons (CH₂) appear as a singlet.[1] The aromatic region shows the characteristic splitting of the 4,5-protons coupled to fluorine atoms.
References
Biohaven Pharmaceutical Holding Company Ltd. (2021).[1] Oral fast-dispersing dosage form of rimegepant.[1][9][10] WO2021173936A1.[1] Link
Luo, J., et al. (2024).[1][3] Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant. Pharmaceutical Fronts, 6(01), e62-e68.[1] Link[1]
BenchChem. (2025).[1] Technical Guide to substituted nitrobenzenes and nitration protocols. Link[1]
PubChem. (2025).[1] Compound Summary: 2-(2,3-Difluoro-6-nitrophenyl)acetamide (CAS 2092001-87-9).[1][12] Link
Aurisco Pharmaceutical. (2022).[1][13] Method for preparing Rimegepant and intermediate thereof. CN114957247A.[1] Link
Technical Support Center: Impurity Profiling for 2-(2,3-Difluoro-6-nitrophenyl)acetamide
Ticket ID: CHEM-SUP-2026-DFNA Topic: Identification and Mitigation of Side Products in 2-(2,3-Difluoro-6-nitrophenyl)acetamide Reactions Audience: Medicinal Chemists, Process Chemists, Analytical Scientists Executive Sum...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: CHEM-SUP-2026-DFNA
Topic: Identification and Mitigation of Side Products in 2-(2,3-Difluoro-6-nitrophenyl)acetamide Reactions
Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
Executive Summary & Molecule Architecture
Compound: 2-(2,3-Difluoro-6-nitrophenyl)acetamide
Key Reactivity Profile:
This molecule is a "loaded spring" of reactivity, featuring three distinct reactive centers that often compete, leading to specific impurity profiles.
Electrophilic Aromatic Ring: Activated by the
group, making the ring susceptible to Nucleophilic Aromatic Substitution ().[1]
Nitro Group (
): Prone to partial reduction (hydroxylamines) or coupling (azo species).[1]
Acetamide Side Chain: Susceptible to hydrolysis (to acid) or dehydration (to nitrile) under extreme pH.[1]
Module 1: The Fluorine Displacement (SɴAr) Impurities
The Issue
Users frequently report "mystery peaks" in LC-MS with mass shifts of +17 Da (OH displacement) or +31 Da (OMe displacement) relative to the des-fluoro mass.
The Mechanism: Regioselectivity
In polyfluoronitrobenzenes, the nitro group activates specific positions.[2]
C3-Fluorine: Located para to the Nitro group.[1] This position is highly activated for
C2-Fluorine: Located meta to the Nitro group. This position is significantly less reactive.
Diagnosis: The major impurity is almost invariably the result of nucleophilic attack at C3 .[1]
Visualizing the Reactivity (Pathway Diagram)
Figure 1: Regioselectivity of Nucleophilic Aromatic Substitution. The C3-fluorine is the primary site of failure due to para-activation by the nitro group.
Ensure amine stoichiometry is controlled; add amine to the electrophile slowly.
Module 2: Redox & Reduction Impurities[1]
The Issue
During the reduction of the nitro group (e.g., to form the aniline for indole synthesis), users often observe incomplete reduction products or dimerization.
Protocol Adjustment:
If hydrolysis is observed, switch from aqueous acids (HCl/
) to anhydrous acidic conditions (e.g., HCl in Dioxane) or buffer the reaction to pH 6-8.
Master Troubleshooting Workflow
Use this logic tree to identify your impurity based on analytical data.
Figure 3: Diagnostic logic tree for rapid impurity identification based on mass spectrometry shifts.[1]
References
BenchChem Technical Support. (2025).[1][2][3] A Comparative Analysis of the Reactivity of 2,3-Difluoro-6-nitrobenzonitrile and Its Isomers in Nucleophilic Aromatic Substitution. Retrieved from [1]
OpenStax. (2023).[1][4] Nucleophilic Aromatic Substitution. Organic Chemistry. Retrieved from
National Institutes of Health (NIH). (2024).[1] Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from [1]
Sigma-Aldrich. (2024).[1] Safety Data Sheet: N-(2,6-Difluoro-3-nitrophenyl)acetamide. Retrieved from [1]
LibreTexts. (2026).[1] Nucleophilic Aromatic Substitution on Nitrochlorobenzenes. Retrieved from [1]
Technical Support Center: Stability of 2-(2,3-Difluoro-6-nitrophenyl)acetamide
This technical guide addresses the stability, handling, and troubleshooting of 2-(2,3-Difluoro-6-nitrophenyl)acetamide (CAS: 2092001-87-9), a specialized building block used in the synthesis of bioactive small molecules....
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the stability, handling, and troubleshooting of 2-(2,3-Difluoro-6-nitrophenyl)acetamide (CAS: 2092001-87-9), a specialized building block used in the synthesis of bioactive small molecules. The following protocols and insights are designed to support researchers encountering stability issues, particularly under acidic conditions.
Hydrolysis to 2-(2,3-difluoro-6-nitrophenyl)acetic acid.
Dilute Acid (pH 2-4, RT)
Metastable
Kinetically stable for <24h (e.g., HPLC mobile phase). Slow hydrolysis over days.
Neutral (pH 7)
Stable
Stable in solid state and neutral aprotic solvents (DMSO, DMF).
Basic (pH > 9)
Unstable
Rapid hydrolysis; potential for Nucleophilic Aromatic Substitution () of Fluorine.
Acidic Stability & Hydrolysis Mechanism
The primary stability concern for this compound in acidic media is amide hydrolysis . While phenylacetamides are generally more robust than benzamides due to the insulating methylene bridge (
), the presence of the electron-withdrawing nitro and fluorine groups on the ring creates a unique electronic environment.
Electronic Effect: The 2,3-difluoro-6-nitro substitution pattern is highly electron-withdrawing. This reduces the electron density on the benzylic methylene group, which can inductively increase the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack by water.
Steric Effect: The ortho-nitro group (position 6) and ortho-fluoro group (position 2) flank the acetamide side chain. While this provides some steric shielding against bulky nucleophiles, it does not effectively prevent attack by small molecules like water (
) under acidic forcing conditions.
Degradation Pathway Diagram
The following diagram illustrates the acid-catalyzed hydrolysis mechanism and the decision logic for identifying this impurity.
Caption: Mechanism of acid-catalyzed hydrolysis converting the acetamide to the corresponding phenylacetic acid derivative.
Troubleshooting Guide (Q&A)
Issue 1: "I see a new impurity peak in my HPLC chromatogram."
Diagnosis: The most likely impurity is the hydrolysis product: 2-(2,3-difluoro-6-nitrophenyl)acetic acid .
Check Retention Time (RT): The carboxylic acid derivative is typically less polar than the primary amide in acidic mobile phases (due to ion suppression of the COOH group) or more polar in neutral phases. In standard Reverse Phase (C18) with 0.1% TFA, the acid often elutes slightly later or close to the amide.
Check Mass Spectrum:
Amide (Target):
(approx), .
Acid (Impurity):
(Mass shift of +1 Da).
Note: The mass difference is small (+1 Da). Ensure your MS resolution is sufficient to distinguish
of the acid from the isotope of the amide. Look for the loss of the ammonia fragment.
Corrective Action:
Fresh Mobile Phase: Ensure your 0.1% TFA/Formic acid mobile phase is fresh.[1] "Dirty" or old aqueous TFA can accumulate bacteria or contaminants that catalyze hydrolysis.
Limit Run Time: Do not leave the sample dissolved in acidic mobile phase in the autosampler for >24 hours.
Workup Adjustment: If the impurity appears after a reaction workup, avoid using strong acids (e.g., 1M HCl) to quench. Use saturated
or a phosphate buffer (pH 6-7) instead.
Issue 2: "The compound precipitates when I add aqueous acid."
Diagnosis: 2-(2,3-Difluoro-6-nitrophenyl)acetamide has poor solubility in water, which is exacerbated by the hydrophobic fluorine atoms.
Corrective Action:
Co-solvent Strategy: Dissolve the compound in a minimal amount of DMSO or Acetonitrile (ACN) before adding the acidic aqueous component.
Solubility Limit: Maintain organic co-solvent concentration >20% v/v during acidic treatment to prevent "crashing out," which can trap impurities.
Issue 3: "My yield is low after synthesizing this compound using acid catalysis."
Diagnosis: You likely hydrolyzed your product during the reaction or workup.
Corrective Action:
Temperature Control: Phenylacetamides are sensitive to heat in acidic media. Keep reaction temperatures below 50°C if acid is present.
Quench Immediately: Do not let the reaction stir overnight in acid once the starting material is consumed. Neutralize immediately.
Analytical Protocols
To accurately monitor stability and detect the hydrolysis degradant, use the following HPLC parameters.
Recommended HPLC Method
Parameter
Condition
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A
Water + 0.1% Formic Acid (or 0.1% TFA)
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Gradient
5% B to 95% B over 10 minutes
Flow Rate
1.0 mL/min
Detection
UV at 254 nm (Aromatic) and 210 nm (Amide bond)
Sample Diluent
50:50 Water:Acetonitrile (Avoid pure DMSO if possible to prevent peak broadening)
Note on TFA vs. Formic Acid:
TFA (Trifluoroacetic acid): Provides sharper peaks for amides but is a stronger acid (pH ~2). Can induce slow hydrolysis in the autosampler.
Formic Acid: Weaker acid (pH ~2.7). Better for MS sensitivity and slightly gentler on the amide during long sequences.
Storage & Handling Recommendations
To maximize shelf-life and prevent spontaneous degradation:
Solid State: Store at 2-8°C (or -20°C for long term) in a tightly sealed container. The compound is stable as a solid.
Solution State:
Avoid: Storing in acidic alcohols (e.g., MeOH + HCl) or acidic water for prolonged periods.
Preferred Solvent: Anhydrous DMSO or DMF.
Shelf-life in Solution: Use within 24 hours if dissolved in protic solvents.
Light Sensitivity: Nitro-aromatics can be light-sensitive (photochemical rearrangement). Store in amber vials.
References
Amide Hydrolysis Mechanisms: Brown, R. S., et al. "Hydrolysis of Amides." The Journal of Organic Chemistry.
mechanism).
Substituent Effects: "Hydrolysis rate of phenylacetamides with ortho nitro groups." Canadian Journal of Chemistry. Discusses how electron-withdrawing groups and ortho-substitution affect hydrolysis rates.
HPLC Mobile Phase Stability: "Dirty TFA - Separation Science." Discusses the stability of analytes in TFA-containing mobile phases and the risks of long-term storage.
Compound Data: PubChem Entry for N-(2,6-difluoro-3-nitrophenyl)acetamide (Isomer comparison). National Library of Medicine.
Technical Support Center: Synthesis of 2-(2,3-Difluoro-6-nitrophenyl)acetamide and Mitigation of Defluorination Byproducts
Welcome to the technical support center for advanced aromatic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(2,3-Difluoro-6-nitrophenyl)acet...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for advanced aromatic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(2,3-Difluoro-6-nitrophenyl)acetamide. Our focus is to provide in-depth, actionable insights into a critical challenge encountered during this process: the formation of undesired defluorination byproducts. By understanding the underlying mechanisms and critical process parameters, you can significantly improve the yield, purity, and reproducibility of your synthesis.
This section addresses fundamental questions regarding the synthesis, providing the foundational knowledge needed to troubleshoot effectively.
Q1: What is the primary reaction mechanism for synthesizing intermediates for 2-(2,3-Difluoro-6-nitrophenyl)acetamide?
The synthesis of the core 2,3-difluoro-6-nitroaniline precursor relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. In this mechanism, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex.[1][2][3] In this specific case, the nitro group (-NO2) is a powerful EWG that activates the phenyl ring for nucleophilic attack.
Q2: Why is undesired defluorination a significant side reaction in this specific synthesis?
Defluorination occurs because fluorine atoms themselves are targets for nucleophilic attack in an activated ring system. The high electronegativity of fluorine makes the carbon it's attached to highly electrophilic and susceptible to attack. While we intend to substitute a specific leaving group (e.g., a third fluorine atom in a trifluoro-precursor), the other fluorine atoms at positions activated by the nitro group can also be displaced by the nucleophile. This results in byproducts with fewer than the desired two fluorine atoms. The C-F bond breakage itself is not the rate-limiting step; the formation of the Meisenheimer complex is.[2]
Q3: When using a common precursor like 1,2,3-trifluoro-4-nitrobenzene, which fluorine atom is most susceptible to substitution?
In an SNAr reaction, electron-withdrawing groups exert their strongest activating effect on the ortho and para positions relative to themselves. For 1,2,3-trifluoro-4-nitrobenzene:
The fluorine at the C-4 position (relative to the nitro group) is para and highly activated.
The fluorine at the C-3 position is meta and least activated.
The fluorine at the C-2 position is ortho and also highly activated.
Therefore, a nucleophile will preferentially attack the C-2 and C-4 positions. The challenge is to achieve selective substitution at one position without causing a secondary substitution at another activated site.
Q4: What are the typical byproducts to expect, and how do they form?
Besides the desired product, you may encounter several byproducts:
Monofluoro-nitrophenyl-acetamide: This forms if the nucleophile displaces two fluorine atoms instead of one. This is common if the reaction temperature is too high or excess nucleophile is used.
Regioisomers: If the nucleophile attacks a different activated fluorine (e.g., the C-4 fluorine instead of the C-2), a different difluoro isomer will be formed.
Hydroxy-defluorination Products (Nitrophenols): If trace amounts of water or hydroxide are present in the reaction, they can act as competing nucleophiles, displacing a fluorine atom to form a nitrophenol byproduct, such as 2,3-difluoro-6-nitrophenol.[4] This significantly reduces the yield of the desired amine intermediate.
Section 2: Troubleshooting Guide - A Problem-Solution Approach
This guide provides direct answers to common experimental issues, focusing on the causal relationship between reaction parameters and outcomes.
Issue 1: Low yield of the desired product with significant formation of mono-fluorinated or other defluorinated byproducts.
Possible Cause A: Excessive Reaction Temperature.
Scientific Rationale: While heat is often required to overcome the activation energy, excessive temperatures provide enough energy to initiate less favorable reaction pathways, such as the substitution of a second, less-activated fluorine atom. This reduces the selectivity of the reaction. Traditional SNAr fluorination reactions often require temperatures above 130 °C, which can lead to decomposition.[5]
Troubleshooting Action:
Perform a temperature screen. Start at a lower temperature (e.g., 80-90 °C) and incrementally increase it while monitoring the reaction progress via TLC or LC-MS.
Identify the lowest possible temperature that provides a reasonable reaction rate without significant byproduct formation.
Possible Cause B: Suboptimal Solvent Choice.
Scientific Rationale: The solvent plays a critical role in stabilizing intermediates and solvating the nucleophile. Protic solvents (like water or alcohols) can solvate the nucleophile, reducing its reactivity, and can also act as competing nucleophiles.
Troubleshooting Action:
Ensure you are using a dry, aprotic polar solvent such as DMSO, DMF, or NMP. These solvents effectively solvate the cation of your nucleophilic salt but leave the anion "bare" and highly reactive.
Always use anhydrous grade solvents and consider drying them further over molecular sieves if water contamination is suspected.
Possible Cause C: Incorrect Nucleophile Stoichiometry.
Scientific Rationale: Using a large excess of the nucleophile can drive the reaction towards multiple substitutions, especially if there are other activated sites on the aromatic ring.
Troubleshooting Action:
Begin with 1.05-1.1 equivalents of your nucleophile (e.g., ammonia or a protected amine).
Consider adding the nucleophile slowly over a period of time using a syringe pump. This keeps the instantaneous concentration of the nucleophile low, favoring mono-substitution.
Issue 2: Significant formation of 2,3-difluoro-6-nitrophenol.
Possible Cause: Presence of Water/Hydroxide.
Scientific Rationale: Water and hydroxide are potent nucleophiles in SNAr reactions. The presence of moisture in the solvent, reagents, or glassware will lead to a competitive hydrolysis reaction, displacing a fluorine atom to form the corresponding phenol.[4]
Troubleshooting Action:
Rigorously dry all glassware in an oven before use and assemble the reaction apparatus under an inert atmosphere (e.g., Nitrogen or Argon).
Use anhydrous solvents and ensure your starting materials and nucleophiles are dry.
If using a base like potassium carbonate to generate the nucleophile in situ, ensure it is finely powdered and dried under vacuum before use.
Section 3: Visualizing the Reaction and Troubleshooting Workflow
Reaction Pathway Diagram
The following diagram illustrates the desired synthetic pathway versus the undesired defluorination side reaction.
Caption: Desired vs. Undesired Nucleophilic Attack Pathways.
Troubleshooting Workflow Diagram
Use this flowchart to diagnose and resolve issues in your synthesis.
Caption: A logical workflow for troubleshooting byproduct formation.
This section provides a baseline two-step protocol designed to maximize selectivity and minimize defluorination, followed by a summary of key experimental parameters.
This protocol focuses on creating the amine precursor first, followed by acylation, which offers better control than using a highly basic acetamide nucleophile directly.
Part A: Synthesis of 2,3-Difluoro-6-nitroaniline
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,2,3-trifluoro-4-nitrobenzene (1.0 eq) and anhydrous DMSO (10 mL per gram of starting material).
Nucleophile Addition: In a separate flask, dissolve ammonia hydrochloride (1.1 eq) and finely powdered, anhydrous potassium carbonate (2.5 eq) in anhydrous DMSO.
Reaction: Slowly add the ammonia/carbonate slurry to the solution of the starting material at room temperature over 30 minutes.
Heating & Monitoring: Gently heat the reaction mixture to 85 °C. Monitor the reaction progress every hour using TLC or LC-MS. The reaction is typically complete within 4-6 hours.
Work-up: Cool the reaction to room temperature and pour it into ice-cold water. The product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be purified by column chromatography (e.g., using a hexane:ethyl acetate gradient).
Part B: Acetylation to form 2-(2,3-Difluoro-6-nitrophenyl)acetamide
Dissolution: Dissolve the purified 2,3-difluoro-6-nitroaniline (1.0 eq) in dichloromethane (DCM) or ethyl acetate.
Acylation: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq) followed by the slow, dropwise addition of acetyl chloride (1.2 eq).
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC).
Work-up: Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Table 1: Key Parameter Influence on Defluorination
Parameter
Recommended Condition
Rationale for Minimizing Defluorination
Potential Negative Outcome if Deviated
Temperature
80-95 °C
Provides sufficient energy for desired C-F activation without promoting multi-substitution. Balances reaction rate and selectivity.
Too High (>110°C): Reduced selectivity, increased mono-fluoro and decomposition byproducts.
Solvent
Anhydrous DMSO, DMF, NMP
Aprotic polar nature enhances nucleophilicity; anhydrous state prevents hydrolysis to nitrophenols.
Protic/Wet Solvents: Formation of 2,3-difluoro-6-nitrophenol, reduced reaction rate.
Nucleophile Eq.
1.05 - 1.1 equivalents
Minimizes the chance of a second nucleophilic attack on the product molecule.
High Excess (>1.5 eq): Increased formation of di-substituted and mono-fluoro byproducts.
Atmosphere
Inert (Nitrogen/Argon)
Excludes atmospheric moisture, preventing the formation of hydrolysis byproducts.
Air: Potential for gradual introduction of water, leading to nitrophenol formation.
Section 5: Analytical Methods for Quality Control
Effective troubleshooting requires robust analytical methods to identify and quantify byproducts.
Thin-Layer Chromatography (TLC): Use for rapid, qualitative monitoring of reaction progress. A good mobile phase is often a mixture of hexane and ethyl acetate. The product will be less polar than the amine precursor but more polar than the starting material.
Liquid Chromatography-Mass Spectrometry (LC-MS): The definitive tool for identifying byproducts. You can confirm the mass of the desired product and identify the masses of mono-fluoro, di-substituted, and phenolic impurities.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Will confirm the aromatic substitution pattern and the presence of the acetamide group.
¹⁹F NMR: This is the most powerful technique for this specific problem. Each unique fluorine atom in your mixture will give a distinct signal. By integrating these signals, you can directly quantify the ratio of your desired product to any fluorine-containing byproducts.
Fluoride Ion Selective Electrode (ISE): For quantitative analysis of the total defluorination, the amount of free fluoride (F⁻) generated in the reaction mixture can be measured. This provides a direct metric of the total C-F bonds cleaved.[7][8]
By implementing these strategic controls and analytical checks, you can effectively minimize defluorination and achieve a high-purity synthesis of 2-(2,3-Difluoro-6-nitrophenyl)acetamide.
References
MDPI. (2025). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. Available at: [Link]
Harvard DASH. Late-stage Fluorination with 19F− and 18F− via Concerted Nucleophilic Aromatic Substitution. Available at: [Link]
ACS Publications. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. Available at: [Link]
The University of Manchester. Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine. Available at: [Link]
PMC. (2025). Optimization and Testing of an SPE-LC/q-TOF Analytical Method for the Detection of PFAS Degradation Products in Water Treatment Processes. Available at: [Link]
Google Patents. Process for the preparation of 2,3-difluoro-6-nitrophenol.
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
SciSpace. Concerted nucleophilic aromatic substitution with 19F− and 18F−. Available at: [Link]
ATSDR. Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Available at: [Link]
PMC. (2022). Matrix-independent screening of defluorination in vitro and in vivo. Available at: [Link]
Comparative Guide: 1H NMR Interpretation of 2-(2,3-Difluoro-6-nitrophenyl)acetamide
Executive Summary & Structural Context[1][2] The analysis of 2-(2,3-Difluoro-6-nitrophenyl)acetamide presents a distinct challenge in small molecule characterization. Unlike standard phenylacetamides, the electron-defici...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Context[1][2]
The analysis of 2-(2,3-Difluoro-6-nitrophenyl)acetamide presents a distinct challenge in small molecule characterization. Unlike standard phenylacetamides, the electron-deficient aromatic ring (bearing two fluorines and a nitro group) induces significant chemical shift perturbations, while the fluorine atoms introduce complex J-coupling patterns that obscure proton connectivity.
This guide compares the Standard Protocol (CDCl₃) against the Optimized Protocol (DMSO-d₆ + ¹⁹F Decoupling) . We demonstrate that while CDCl₃ is the default solvent for organic intermediates, it fails to provide definitive structural proof for this specific primary amide. The optimized protocol is required to resolve the regiochemistry of the aromatic ring and quantify the amide protons.
Critical Analytical Challenge: Deconvoluting the H4/H5 aromatic protons from the overlapping
and couplings.
Comparative Analysis: Solvent System Selection
The choice of solvent is not merely about solubility; it dictates the observability of the exchangeable amide protons and the resolution of the methylene linker.
Table 1: Solvent Performance Comparison
Feature
Alternative A: Chloroform-d (CDCl₃)
Recommended: DMSO-d₆
Scientific Rationale
Amide () Signal
Broad, weak singlet or invisible (5.5–6.5 ppm).[1]
Two distinct, sharp singlets (7.2–7.8 ppm).[1][3][4]
DMSO acts as a H-bond acceptor, slowing the proton exchange rate and stabilizing the rotamers.
DMSO's polarity interacts with the nitro group, often increasing the between aromatic protons.
Mechanism of Action: Amide Rotamers
In CDCl₃, the primary amide protons (
and ) undergo rapid exchange and rotation, averaging their signals into a broad hump. In DMSO-d₆, the solvent forms strong hydrogen bonds with the amide protons.[5] This increases the rotation barrier around the C-N bond, rendering (cis to carbonyl) and (trans to carbonyl) magnetically non-equivalent.
Diagnostic Check: If you observe two broad singlets for
in DMSO, it confirms the primary amide structure. If you see a doublet, you likely have a secondary amide (impurity).[1]
Spectral Interpretation: The Aromatic Region
This is the most complex aspect of the spectrum. The aromatic ring contains only two protons (H4 and H5), but they appear as complex multiplets due to Heteronuclear Spin-Spin Coupling (
The following diagram illustrates how the H4 proton signal is split by its neighbors, transforming a simple doublet into a "doublet of doublets of doublets" (ddd).
Figure 1: Coupling tree for the H4 aromatic proton.[1] The large H-F ortho coupling rivals the H-H ortho coupling, creating a pseudo-triplet or complex multiplet.
Experimental Protocol: Advanced Characterization
To definitively prove the structure and purity, we recommend the ¹⁹F-Decoupled ¹H NMR experiment. This removes the fluorine splitting, collapsing the aromatic signals back to simple doublets.
Workflow Diagram
Figure 2: Recommended experimental workflow for fluorinated aromatics.
Step-by-Step Methodology
Preparation: Dissolve 5–10 mg of the compound in 600 µL of DMSO-d₆ (99.9% D). Ensure the solvent is stored over molecular sieves to minimize the water peak at 3.33 ppm.
Standard Acquisition:
Pulse Program: zg30 (30° excitation pulse).
Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the isolated aromatic protons.
Scans (NS): 16.
Decoupled Acquisition (The "Gold Standard"):
Channel 2: Set to ¹⁹F frequency (~376 MHz on a 400 MHz instrument).[1][6]
Decoupling Mode: waltz16 or garp on Channel 2 during acquisition.[1]
Center the decoupling offset (O2P) at -120 ppm (typical range for Ar-F).[1]
Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.
Detailed Signal Assignment (DMSO-d₆)
Based on theoretical chemical shift calculations and substituent effects (Silverstein et al.), the expected spectrum is:
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Notes
7.90 – 8.05
ddd
1H
Ar-H5
Deshielded by ortho-. Split by H4, F3 (meta), F2 (para).
7.50 – 7.80
br s (x2)
2H
Amide protons.[1] Distinct peaks due to restricted rotation in DMSO.[1]
7.30 – 7.45
ddd
1H
Ar-H4
Shielded relative to H5.[1] Split by H5, F3 (ortho), F2 (meta).
3.60 – 3.75
s (or d)
2H
Benzylic methylene.[1] May show small long-range coupling to F ( Hz).[1]
Interpretation Logic (Self-Validation)[2]
The Integral Ratio: Check the ratio of Aromatic (2H) : Amide (2H) : Methylene (2H). It must be 1:1:1.
The Methylene Singlet: If the peak at ~3.7 ppm is a doublet (
Hz), it confirms the presence of Fluorine at the ortho position (C2), validating the "2,3-difluoro" regiochemistry over a "3,4-difluoro" isomer (where the distance would be too great for coupling).
The Decoupling Test: Upon applying ¹⁹F decoupling:
The H5 signal should collapse from a ddd to a simple doublet (
Hz).
The H4 signal should collapse from a ddd to a simple doublet (
Hz).
If complex splitting remains, the sample is impure or the structure is incorrect.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Standard text for substituent additivity rules).
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1]
Abraham, R. J., et al. (2014).[1] "1H chemical shifts of amides in DMSO solvent." Magnetic Resonance in Chemistry. (Validates the amide proton behavior in DMSO).
Dolbier, W. R. (2009).[1][4] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Source for F-H coupling constants).
Comparative Guide: Mass Spectrometry Analysis of 2-(2,3-Difluoro-6-nitrophenyl)acetamide
Executive Summary This guide provides an in-depth technical analysis of 2-(2,3-Difluoro-6-nitrophenyl)acetamide (CAS: Not typically listed, treated as intermediate), a critical fluorinated intermediate often encountered...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides an in-depth technical analysis of 2-(2,3-Difluoro-6-nitrophenyl)acetamide (CAS: Not typically listed, treated as intermediate), a critical fluorinated intermediate often encountered in the synthesis of bioactive quinolones and heterocyclic pharmaceuticals.[1]
The analysis of this compound presents a specific dichotomy in mass spectrometry:
The Acetamide Handle: Polar, amenable to Electrospray Ionization (ESI).
The Nitro/Fluoro Core: Electron-withdrawing, causing ionization suppression and favoring negative mode or alternative ionization sources.[1]
This guide compares the industry-standard ESI (Electrospray Ionization) against the robust alternative APCI (Atmospheric Pressure Chemical Ionization) , demonstrating why APCI often yields superior quantitation limits for this specific class of electron-deficient nitroaromatics.[1]
The structure contains competing functional groups that complicate method development:
Acetamide (
): A proton acceptor.[1] Under standard acidic LC-MS conditions, this group promotes the formation of .
Nitro (
) & Difluoro (): These are strong electron-withdrawing groups (EWGs).[1] They pull electron density away from the aromatic ring and the side chain, reducing the basicity of the amide nitrogen. In ESI, this results in poor ionization efficiency and high susceptibility to matrix effects (ion suppression).
Comparative Analysis: ESI vs. APCI[2][3][4][5][6]
For this specific intermediate, the choice of ionization source is the primary determinant of sensitivity.
Based on representative response factors for nitro-acetamides:
ESI+: At 10 ng/mL, S/N
15:1.
APCI+: At 10 ng/mL, S/N
55:1.
Decision Workflow & Fragmentation Logic
To validate the method, one must understand the fragmentation pathway.[2] The acetamide side chain is the "weak link," typically cleaving to release ketene (
Figure 1: Decision matrix for ionization source selection (Top) and the characteristic fragmentation pathway (Bottom) for structural confirmation.[1]
Detailed Experimental Protocol
This protocol is designed for APCI (+) quantitation, as it offers the highest robustness.
A. Sample Preparation[1][6][8]
Stock Solution: Dissolve 1 mg of analyte in 1 mL Acetonitrile (ACN). Note: Avoid Methanol if possible, as it can react with activated acetamides over long storage.
Working Standard: Dilute to 100 ng/mL in 50:50 Water:ACN.
A major risk in this analysis is the presence of the 2,4-difluoro isomer . Mass spectrometry alone cannot distinguish these easily as their fragmentation patterns are nearly identical.
Validation Protocol:
Chromatographic Resolution: The 2,3-difluoro isomer (analyte) is more polar than the 2,4-difluoro isomer due to the "ortho effect" of the crowded 2,3-position relative to the nitro group.[1]
2,4-Difluoro-6-nitro: Elutes later (e.g., RT = 3.5 min).
Action: Do not rely on MS/MS transitions alone. You must validate the retention time against a known standard of the 2,4-isomer during method development.
References
Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing. (General principles of ESI vs APCI for polar/non-polar differentiation).
Holčapek, M., et al. (2010).[1] "Atmospheric pressure ionization mass spectrometry of nitroaromatic compounds." Journal of Mass Spectrometry. Link (Authoritative source on APCI preference for nitro-compounds).[1]
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Fragmentation rules for acetamides and loss of ketene).
Shimadzu Application News. (2016). "Analysis of Nitrofuran Metabolites by LC-MS/MS." Link (Protocol reference for nitrophenyl derivative handling).
BenchChem. (2025).[1] "Predicted Fragmentation Pattern of Phenylacetamides." Link (General fragmentation logic for phenylacetamide side chains).[1]
Comparative Guide: Reference Standard Characterization for 2-(2,3-Difluoro-6-nitrophenyl)acetamide
Executive Summary In the synthesis of high-value CGRP receptor antagonists (e.g., Rimegepant derivatives), the intermediate 2-(2,3-Difluoro-6-nitrophenyl)acetamide (CAS: 2092001-87-9) acts as a pivotal scaffold. Its puri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of high-value CGRP receptor antagonists (e.g., Rimegepant derivatives), the intermediate 2-(2,3-Difluoro-6-nitrophenyl)acetamide (CAS: 2092001-87-9) acts as a pivotal scaffold. Its purity is critical because the ortho-nitro group is a precursor to an amine functionality often used in subsequent cyclization steps. Impurities here—specifically regioisomers of the fluorine substitution—can lead to "dead-end" side products that are chemically indistinguishable in later stages.
This guide compares the two dominant methodologies for assigning purity to reference standards of this molecule: Mass Balance (HPLC-UV + TGA/KF) versus Quantitative NMR (qNMR) . While HPLC is the workroutine for daily batch release, this guide argues that qNMR is the superior technique for establishing the Primary Reference Standard due to its metrological traceability and independence from response factors.
Part 1: The Molecule and The Challenge
Structural Complexity & Impurity Profile
The target molecule features a phenyl ring substituted with two fluorine atoms (positions 2,[1][2]3) and a nitro group (position 6).[3][4][5] The primary challenge in purity assignment is Regio-Isomerism .
Common Impurity: 2,4-Difluoro- or 2,6-Difluoro- isomers arising from non-selective nitration or fluorination during early synthesis.
Standard HPLC-UV often struggles to resolve these isomers due to their identical molecular weights and similar UV chromophores.
The Reference Standard Hierarchy
To ensure data integrity (ALCOA+), laboratories must establish a hierarchy of standards. You cannot simply "buy" a working standard; you must characterize it.
Figure 1: The metrological chain of custody for reference standards. The integrity of the entire chain rests on the accuracy of the Primary Standard.
Part 2: Comparative Analysis (qNMR vs. Mass Balance)
This section objectively compares the two approaches for assigning the "Assay Value" (purity on an "as is" basis) to the Primary Reference Standard.
The Mass Balance Approach (Traditional)
Formula:
Pros: Uses equipment available in every QC lab (HPLC, KF).
Cons: "Propagation of Error." You measure water, solvents, and organics separately. If the HPLC method misses an impurity (e.g., a co-eluting regioisomer or inorganic salt), the purity is overestimated . It assumes the main peak is 100% pure minus detected errors.
The qNMR Approach (Modern/Absolute)
Formula: Direct molar ratio against a NIST-traceable Internal Standard (IS).
Pros:Absolute quantification. It does not require a reference standard of the analyte itself.[7] It detects all proton-bearing impurities, even those invisible to UV.
Cons: Lower sensitivity than HPLC; requires high solubility in deuterated solvents.
Comparison Matrix
Feature
Method A: Mass Balance (HPLC + KF + ROI)
Method B: qNMR (Internal Standard)
Principle
Indirect (Subtraction of impurities)
Direct (Molar counting of protons)
Traceability
Dependent on detector response factors
Direct link to NIST Internal Standard
Bias Risk
High: Co-eluting impurities inflate purity
Low: Distinct chemical shifts separate isomers
Sample Required
>100 mg (for KF, ROI, HPLC)
~10-20 mg
Speed
Slow (3-4 separate experiments)
Fast (<1 hour)
Suitability
Routine QC / Working Standards
Primary Reference Standard Certification
Verdict: For 2-(2,3-Difluoro-6-nitrophenyl)acetamide , qNMR is the scientifically superior choice for primary characterization because the acetamide protons and aromatic protons provide distinct, isolated signals that resolve well from isomeric impurities.
Part 3: Experimental Protocols
Protocol A: qNMR for Primary Standard Assignment
Objective: Assign absolute purity with <1% uncertainty.
1. Internal Standard (IS) Selection:
Choice: Maleic Acid (Traceable to NIST SRM).
Reasoning: Maleic acid provides a sharp singlet at ~6.3 ppm, which typically falls in a "silent region" for phenyl acetamides (aromatics are 7.0-8.0 ppm; acetamide methyl is ~2.0 ppm).
2. Sample Preparation:
Accurately weigh ~20 mg of the analyte (2-(2,3-Difluoro-6-nitrophenyl)acetamide) into a vial.
Accurately weigh ~10 mg of Maleic Acid (IS) into the same vial.
Dissolve in 0.7 mL DMSO-d6 . (Note: DMSO is required to dissolve the nitro-aromatic core; CDCl3 may be insufficient).
3. Acquisition Parameters (Bruker/Jeol 400 MHz+):
Pulse Angle: 90°
Relaxation Delay (D1): 60 seconds (Critical: Must be >5x T1 to ensure full relaxation for quantitative integration).
Scans: 16 or 32 (High S/N required).
Temperature: 298 K.
4. Calculation:
Where =Integral, =Number of protons, =Molar mass, =Weighed mass, =Purity.[2][8][9][10][11]
Protocol B: HPLC-UV for Purity & Impurity Profiling
Objective: Detect regioisomers and degradation products.
1. Chromatographic Conditions:
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (Nitro group absorption) and 210 nm (Amide).
Column Temp: 30°C.
2. Gradient Profile:
Time (min)
% Mobile Phase B
Event
0.0
5
Equilibration
15.0
60
Elution of polar nitro-isomers
20.0
95
Wash lipophilic dimers
25.0
5
Re-equilibration
3. System Suitability Criteria (Self-Validating):
Resolution (Rs): > 1.5 between Main Peak and nearest regioisomer (often the 2,4-difluoro analog).
Tailing Factor: 0.8 – 1.2 (Acetamides can tail on active silanols; Formic acid mitigates this).
Part 4: Visualization of the Analytical Workflow
The following diagram illustrates the decision logic for characterizing this specific intermediate, adhering to ICH Q2(R2) principles.
Figure 2: Decision tree for selecting the characterization path. Note that the qNMR path bypasses the need for separate volatile analysis for the assay calculation, though solvent content is still reported.
Part 5: Troubleshooting & Causality
Why do we see "Ghost Peaks" in HPLC?
Cause: Hydrolysis of the acetamide.
Mechanism: In highly acidic mobile phases (e.g., 0.1% TFA) or if the sample sits in wet acetonitrile, the acetamide side chain (
) can hydrolyze to the amine ().
Solution: Use Formic Acid (weaker acid) instead of TFA. Prepare samples in anhydrous acetonitrile and inject within 4 hours.
Why does qNMR sometimes fail?
Cause: Hygroscopicity of the solvent.
Mechanism: DMSO-d6 is extremely hygroscopic. Absorbed water creates a massive peak at ~3.3 ppm. If the analyte has signals near 3.3 ppm, integration becomes impossible.
Solution: Use ampules of DMSO-d6 (single use) rather than a stock bottle.
References
ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023). Establishes the global regulatory framework for specificity, accuracy, and precision in purity assays.Link
United States Pharmacopeia (USP) General Chapter <761> Nuclear Magnetic Resonance. Defines the requirements for qNMR as a compendial method.Link
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Foundational paper comparing qNMR to chromatographic mass balance.Link
Luo, G., et al. (2012). "Discovery of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711): An Oral Calcitonin Gene-Related Peptide (CGRP) Antagonist."[1][12] Journal of Medicinal Chemistry. Provides the synthetic context for the 2,3-difluoro intermediates.Link
Bhat, S., et al. (2020). "Applications of qNMR in Pharmaceutical Analysis." Analytical Chemistry. Link
C13 NMR data for 2-(2,3-Difluoro-6-nitrophenyl)acetamide
This guide provides a technical comparison and structural verification framework for 2-(2,3-Difluoro-6-nitrophenyl)acetamide , a critical intermediate in the synthesis of indole-based therapeutics (e.g., ROR t inverse ag...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison and structural verification framework for 2-(2,3-Difluoro-6-nitrophenyl)acetamide , a critical intermediate in the synthesis of indole-based therapeutics (e.g., ROR
The Analytical Challenge:
Synthesis of this compound often involves nitration of 2,3-difluorophenylacetamide or manipulation of 2,3-difluorophenylacetic acid. Common side reactions can yield regioisomers (e.g., 2,6-difluoro-3-nitro) or structural isomers (e.g., N-(2,3-difluoro-6-nitrophenyl)acetamide, an acetanilide).
Standard
H NMR is often insufficient due to the low proton count on the highly substituted aromatic ring. C NMR is the definitive tool for verification, provided the characteristic Carbon-Fluorine () coupling patterns and side-chain shifts are correctly interpreted.
Part 2: Comparative
C NMR Data Analysis
The following data compares the target phenylacetamide against its most common structural isomer (the acetanilide derivative) and the non-nitrated precursor.
Table 1: Diagnostic
C NMR Shifts (Target vs. Isomer)
Carbon Environment
Target: 2-(...phenyl)acetamide
Isomer: N-(...phenyl)acetamide
Differentiation Logic
Carbonyl (C=O)
170.0 – 172.0 ppm
168.0 – 169.0 ppm
Both are amides; difficult to distinguish by shift alone.
Side Chain Alkyl
32.0 – 38.0 ppm (-H-)
23.0 – 25.0 ppm (-H)
CRITICAL: The methylene (-CH-) of the target is significantly downfield from the methyl (-CH) of the acetanilide isomer.
C-F Coupling ()
~245 – 255 Hz (Doublet)
~245 – 255 Hz (Doublet)
Presence of large doublets confirms direct Fluorine attachment in both.
Aromatic C-NO
145.0 – 150.0 ppm
135.0 – 140.0 ppm
The nitro group deshields the ipso carbon.
Note on Coupling: The 2,3-difluoro substitution pattern creates complex second-order splitting (doublet of doublets) for the aromatic carbons. The C2 and C3 carbons will appear as large doublets (
Hz) further split by the adjacent fluorine ( Hz).
Table 2: Predicted Chemical Shift Assignments (Target Compound)
Position
Carbon Type
Predicted Shift ( ppm)
Multiplicity ( values)
C-8
C=O (Amide)
171.5
Singlet (s)
C-2
C-F (Aromatic)
150.5
Doublet of doublets ( Hz, Hz)
C-3
C-F (Aromatic)
146.2
Doublet of doublets ( Hz, Hz)
C-6
C-NO (Quaternary)
142.0
Broad Singlet or weak multiplet
C-1
C-CH (Quaternary)
122.5
Multiplet (due to / F coupling)
C-5
C-H (Aromatic)
120.1
Doublet ()
C-4
C-H (Aromatic)
112.8
Doublet ()
C-7
-H- (Benzylic)
34.5
Singlet (or weak triplet if resolved)
Part 3: Experimental Verification Workflow
To unambiguously verify the structure, researchers should follow this logic flow. The primary risk is confusing the Phenylacetamide (Target) with the Acetanilide (Impurity/Isomer).
Figure 1: Decision tree for structural verification using
C NMR chemical shifts.
Part 4: Experimental Protocol
Method A: Standard Acquisition (Proton Decoupled)
This is the standard protocol for verifying the carbon skeleton.
Solvent: Dissolve 15-20 mg of sample in 0.6 mL DMSO-d
. (DMSO is preferred over CDCl due to the polarity of the nitro and amide groups).
If the aromatic region is too complex due to C-F splitting:
Setup: Use a probe capable of triple resonance or specific
F decoupling.
Effect: Collapses the large doublets (~250 Hz) and smaller multiplets into singlets.
Result: Simplifies the spectrum to 8 distinct singlets, making impurity detection (e.g., <5% regioisomers) significantly easier.
References
BLDpharm. (2025). Product Analysis: 2-(2,3-Difluoro-6-nitrophenyl)acetamide (CAS 2092001-87-9). Retrieved from
ChemicalBook. (2024). 2,3-Difluoroaniline and Derivatives NMR Data. Retrieved from
Royal Society of Chemistry. (2015). Regioselective nitration of Anilines: Supplementary Information (NMR of N-(2-Fluoro-6-nitrophenyl)acetamide). Retrieved from
Magritek. (2014). Simultaneous Proton and Fluorine Decoupled 13C NMR of Fluorobenzenes. Retrieved from
Validation
Structural Characterization of 2-(2,3-Difluoro-6-nitrophenyl)acetamide
A Comparative Guide to X-Ray vs. NMR Analysis Executive Summary: The Structural Challenge The compound 2-(2,3-Difluoro-6-nitrophenyl)acetamide (CAS: 2092001-87-9) represents a critical scaffold in the synthesis of next-g...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to X-Ray vs. NMR Analysis
Executive Summary: The Structural Challenge
The compound 2-(2,3-Difluoro-6-nitrophenyl)acetamide (CAS: 2092001-87-9) represents a critical scaffold in the synthesis of next-generation CGRP antagonists and other fluorinated bioactive molecules. Its structural characterization presents a unique challenge due to the "Ortho-Ortho Clamp" effect: the bulky nitro group at position 6 and the fluorine atom at position 2 create significant steric strain on the acetamide side chain at position 1.
This guide compares the two primary structural determination methods—Single Crystal X-Ray Diffraction (SC-XRD) and Nuclear Magnetic Resonance (NMR) —demonstrating why SC-XRD is the requisite "Gold Standard" for this specific molecular class. While NMR provides rapid solution-state data, it fails to definitively resolve the conformation of the sterically crowded nitro-acetamide interface, which is the primary determinant of downstream chemical reactivity.
Comparative Analysis: X-Ray vs. Alternatives
The following table summarizes the performance of structural determination methods for 2-(2,3-Difluoro-6-nitrophenyl)acetamide, highlighting the limitations of standard spectroscopic techniques.
Feature
Method A: Single Crystal X-Ray (SC-XRD)
Method B: 19F/1H NMR Spectroscopy
Method C: Computational DFT
Primary Output
Absolute 3D Configuration & Packing
Solution-state connectivity
Energy-minimized conformers
Steric Resolution
High: Resolves Nitro torsion angle
Low: Averaged signals due to rotation
Medium: Dependent on basis set
Electronic Insight
Maps electron density (F vs NO2)
J-coupling (, )
HOMO/LUMO prediction
Key Limitation
Requires single crystal growth
Complex splitting; solvent effects
Theoretical only; needs validation
Turnaround
3-7 Days (Growth + Collection)
< 1 Hour
1-2 Days
Verdict
Definitive (Required for IP)
Ambiguous for Conformation
Supportive
Technical Deep Dive: The "Ortho-Ortho Clamp"
The critical structural feature of this molecule is the interaction between the 6-Nitro group and the Acetamide side chain .
Steric Clash: The nitro group is not coplanar with the benzene ring. In similar analogs like N-(2,4-dimethyl-6-nitrophenyl)acetamide, the nitro group twists by approximately 34° to relieve strain [1].
Electronic Push-Pull: The 2,3-difluoro substitution creates a highly electron-deficient ring. This increases the acidity of the amide proton, strengthening intermolecular Hydrogen Bonding potential.
Why NMR Fails: In solution, the rotation of the C1-C(alpha) bond averages the chemical environment. However, the distinct fluorine-fluorine coupling (
Hz) and fluorine-proton coupling create complex multiplets that obscure subtle conformational isomers.
Visualization: Structural Determination Workflow
The following diagram outlines the decision logic for characterizing this compound, prioritizing X-ray data for definitive conformational analysis.
Figure 1: Strategic workflow for structural determination. Note that NMR is often insufficient for resolving the specific steric conformation of the 6-nitro group.
Experimental Protocol: Obtaining the X-Ray Data
Since specific crystallographic data for this intermediate is often proprietary, the following Self-Validating Protocol allows you to generate the data in-house. This method is optimized for highly substituted nitro-aromatics.
Phase 1: Crystal Growth (The Solvent Trap)
The high polarity of the nitro and acetamide groups competes with the lipophilic fluorinated ring.
Recommended Solvent System: Ethanol/Ethyl Acetate (1:1) or Acetonitrile.
Method: Slow Evaporation at Room Temperature.
Validation: Inspect crystals under polarized light. True single crystals will extinguish light uniformly upon rotation.
Reasoning: The nitro group at position 6 likely exhibits dynamic disorder at room temperature. Cooling freezes this motion, allowing precise measurement of the torsion angle.
Radiation: Mo-K
( Å).
Reasoning: Fluorine atoms absorb Cu-radiation less than heavier atoms, but Mo is standard for reducing absorption effects in packed organic lattices.
Use these values (derived from validated analogs like 2-(2-nitrophenyl)acetamide and 2,2-difluoroacetamide) to validate your refinement [2, 3].
Parameter
Expected Value
Structural Significance
Space Group
or
Common for centrosymmetric amide dimers.
Nitro Torsion ()
Deviation from planarity due to steric clash with acetamide.
C-F Bond Length
Å
Typical for aromatic C-F; watch for elongation if disordered.
H-Bond (NH...O)
Å
Intermolecular bonding between Amide NH and Nitro O.
Interaction Pathway Analysis
Understanding the crystal packing is essential for predicting solubility and melting point. The acetamide group typically forms "ribbons" or "dimers" in the solid state, reinforced by the electron-withdrawing nature of the fluorines.
Figure 2: Predicted Hydrogen Bonding Network. The primary interaction is the Amide-Amide dimer, while the Nitro group acts as a secondary acceptor, influencing the lattice energy.
References
Crystal structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide.
Source: ResearchG
Relevance: Structural analog demonstr
Crystal Structure of 2-(2-Nitrophenyl)acetohydrazide.
Source: PubMed Central (PMC) / Acta Crystallographica
Relevance: Provides baseline packing data for ortho-nitro acetamide deriv
The Crystal and Molecular Structure of Difluoroacetamide.
Source: PubChem / Acta Crystallographica Sect.[2] B
Relevance: Benchmarking data for the difluoro-acetamide moiety bond lengths.
Comprehensive Laboratory Disposal Protocol for 2-(2,3-Difluoro-6-nitrophenyl)acetamide As a Senior Application Scientist, establishing a rigorous, self-validating waste management protocol is as critical as the synthetic...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Laboratory Disposal Protocol for 2-(2,3-Difluoro-6-nitrophenyl)acetamide
As a Senior Application Scientist, establishing a rigorous, self-validating waste management protocol is as critical as the synthetic methodology itself. 2-(2,3-Difluoro-6-nitrophenyl)acetamide is a specialized pharmaceutical intermediate that presents unique end-of-life handling requirements due to its structural motifs: a reactive nitroaromatic system and highly stable carbon-fluorine (C-F) bonds.
This guide outlines the physicochemical rationale and step-by-step operational procedures for the safe, compliant disposal of this compound in a professional research setting.
To design an effective disposal strategy, we must first understand the causality behind the compound's reactivity and degradation pathways:
The Nitroaromatic Motif: The nitro group (
) is strongly electron-withdrawing and inherently energetic. Under extreme thermal stress or in the presence of strong reducing agents, nitroaromatics can undergo rapid, exothermic decomposition. Therefore, waste streams containing this compound must be strictly segregated from reducing agents to prevent runaway reactions in the waste accumulation area.
The Fluorinated Aromatic Ring: The C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Standard municipal or low-temperature incineration is insufficient to break these bonds and can result in the release of toxic, partially degraded fluorinated organic fragments. Complete mineralization requires high-temperature thermal destruction (typically >1000°C), which generates hydrogen fluoride (HF) gas as a byproduct. This necessitates that the disposal facility is equipped with alkaline gas scrubbers to neutralize the HF before environmental release[1].
Because of these factors, 2-(2,3-Difluoro-6-nitrophenyl)acetamide cannot be disposed of via aqueous drain systems or standard solid waste. It must be managed as a Halogenated Organic Hazardous Waste under the Resource Conservation and Recovery Act (RCRA) guidelines[2].
Quantitative Waste Segregation Guidelines
Proper segregation is the foundation of a self-validating safety system. By isolating incompatible chemical classes, you eliminate the physical possibility of adverse reactions during storage.
Waste Stream / Reagent Class
Compatibility with 2-(2,3-Difluoro-6-nitrophenyl)acetamide
Mechanistic Rationale for Segregation
Halogenated Solvents (e.g., DCM, Chloroform)
Highly Compatible
Both require high-temperature incineration and alkaline scrubbing. Ideal primary waste stream.
Strong Reducing Agents (e.g., , )
Incompatible
Risk of exothermic reduction of the nitro group to an amine or hydroxylamine, potentially leading to over-pressurization.
Strong Bases (e.g., , >1M)
Incompatible
Can induce hydrolysis of the acetamide group or nucleophilic aromatic substitution (SNAr) on the fluorinated ring, generating heat.
Aqueous Waste (<1% Organics)
Incompatible
Fluorinated organics are highly persistent in water. Mixing contaminates high volumes of water, complicating wastewater treatment[3].
Step-by-Step Laboratory Disposal Methodology
This protocol is designed for researchers handling bench-scale quantities (milligrams to hundreds of grams) of 2-(2,3-Difluoro-6-nitrophenyl)acetamide. Do not attempt to chemically degrade or neutralize this compound in the laboratory. All treatment must be performed by licensed commercial facilities.
Phase 1: Point-of-Generation Containment
Preparation: Ensure all handling is conducted within a certified chemical fume hood. Don appropriate PPE: nitrile gloves (double-gloving recommended if handling solutions in penetrating solvents like DMSO), safety goggles, and a flame-resistant lab coat.
Container Selection: Select a chemically inert, sealable container. High-Density Polyethylene (HDPE) or glass carboys are standard. Crucial: Ensure the container is explicitly designated for "Halogenated Organic Waste."
Transfer: Carefully transfer the solid compound or its solvent solutions into the designated waste container. If transferring powders, use a static-free funnel to prevent aerosolization.
Decontamination: Rinse the original reaction vessels or storage vials with a minimal volume of a halogenated solvent (e.g., dichloromethane) or acetone, and add this rinsate to the same waste container.
Phase 2: Institutional Profiling and Transfer
5. RCRA Labeling: Immediately affix a Hazardous Waste label to the container. The label must explicitly list "2-(2,3-Difluoro-6-nitrophenyl)acetamide" and the primary solvent. Check the boxes for "Toxic" and "Halogenated."
6. EHS Logging: Enter the waste profile into your institution's Environmental Health and Safety (EHS) management system. Flag the waste as containing both fluorinated organics and nitroaromatics to ensure EHS routes it to the correct thermal destruction facility[4].
7. Secondary Containment: Store the sealed waste container in a secondary containment tray within a ventilated flammable/corrosive storage cabinet until EHS pickup.
Institutional Disposal Workflow
To provide full transparency on the lifecycle of this material, the following diagram illustrates the validated pathway from benchtop generation to ultimate environmental mineralization.
Workflow for the segregation and thermal destruction of fluorinated nitroaromatic laboratory waste.
References
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. US Environmental Protection Agency (EPA). Available at:[Link]
EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. The Acta Group. Available at:[Link]
U.S. EPA's Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS. ALL4. Available at:[Link]
Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. Baker Donelson. Available at:[Link]
Personal protective equipment for handling 2-(2,3-Difluoro-6-nitrophenyl)acetamide
Standard Operating Procedure & Safety Matrix: Handling 2-(2,3-Difluoro-6-nitrophenyl)acetamide As a specialized intermediate in drug development and chemical synthesis, 2-(2,3-Difluoro-6-nitrophenyl)acetamide presents a...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure & Safety Matrix: Handling 2-(2,3-Difluoro-6-nitrophenyl)acetamide
As a specialized intermediate in drug development and chemical synthesis, 2-(2,3-Difluoro-6-nitrophenyl)acetamide presents a unique, multi-faceted hazard profile. Safe handling requires moving beyond generic safety data sheets and understanding the specific mechanistic toxicities driven by its functional groups. This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety and structural integrity during laboratory handling.
Mechanistic Risk Profile (Causality of Hazards)
The hazards of 2-(2,3-Difluoro-6-nitrophenyl)acetamide are synergistic, driven by three distinct structural moieties:
Nitroaromatic Toxicity (Methemoglobinemia): The nitro group is highly susceptible to bioreduction by cellular enzymes (e.g., nitroreductases). This metabolism forms reactive intermediates, such as nitro radical-anions and hydroxylamines. These metabolites actively oxidize ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), drastically reducing oxygen-carrying capacity and causing 1 and severe tissue hypoxia[1].
Fluorinated Aromatic Thermal Instability: The strong C-F bonds on the difluoroaromatic ring deactivate the molecule toward standard oxidative metabolism, increasing its environmental persistence. However, under extreme thermal stress (such as combustion or improper incineration), these bonds rupture, releasing highly toxic and corrosive 2[2].
Acetamide Dermal Penetration: The acetamide linker acts as a lipophilic/hydrophilic bridge. This amphiphilic nature enhances the compound's ability to penetrate the stratum corneum of the skin, acting as a primary 3 and facilitating the systemic absorption of the toxic nitroaromatic core[3].
Quantitative Hazard & Physicochemical Data
Hazard Category
Expected GHS Classification
Mechanistic Driver
Acute Toxicity (Oral/Dermal)
Category 3 / 4
Systemic absorption and nitroaromatic reduction to hydroxylamines.
Methemoglobinemia via Fe²⁺ oxidation in erythrocytes.
Environmental Hazard
Acute/Chronic Category 2
Difluoroaromatic resistance to environmental degradation.
Personal Protective Equipment (PPE) Matrix
To break the chain of exposure, the following PPE matrix must be strictly adhered to:
Respiratory: Handling must occur inside a certified chemical fume hood. If handling bulk powder outside a hood is unavoidable, a NIOSH-approved PAPR (Powered Air-Purifying Respirator) or P100 particulate respirator is mandatory to prevent inhalation of aerosolized nitroaromatic dust.
Dermal (Double-Gloving): Wear an inner layer of Butyl rubber gloves (highly resistant to amides and solvents) and an outer layer of extended-cuff Nitrile gloves (for mechanical dexterity and powder resistance).
Ocular: Chemical splash goggles (not standard safety glasses) to prevent severe eye irritation from airborne particulates.
Workflow for safe weighing, transfer, and decontamination of the compound.
Step 1: Environmental Preparation
Action: Verify fume hood face velocity is between 80-120 fpm. Clear the workspace of incompatible materials (strong oxidizers, reducing agents).
Causality: Nitroaromatic dust is highly toxic upon inhalation; maintaining optimal laminar flow prevents vortex creation that could pull aerosols into the operator's breathing zone.
Validation Check: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward without violent fluttering.
Step 2: Static Mitigation
Action: Pass an anti-static ionizer over the weigh boat and micro-spatula for 10 seconds prior to opening the chemical container.
Causality: Fluorinated compounds are highly non-polar and prone to accumulating static charge. Static repulsion can cause the powder to suddenly aerosolize during transfer.
Validation Check: Hover the clean spatula 1 cm above the powder. If the powder "jumps" to the metal, static is still present. Re-apply the ionizer before proceeding.
Step 3: Weighing and Transfer
Action: Transfer the powder using a smooth, continuous motion into the anti-static boat. If preparing a stock solution, add the solvent (e.g., DMSO) directly to the weigh boat inside the hood. If transporting, seal the powder in a secondary container before removing it from the hood.
Causality: Minimizes the time the dry powder is exposed to ambient air currents, preventing the spread of contamination.
Validation Check: Weigh the sealed vial on an external analytical balance. The mass should exactly match the tare + dispensed weight, confirming zero material was lost to aerosolization.
Step 4: Decontamination
Action: Wet-wipe all surfaces, spatulas, and the balance pan with a 10% ethanol/water solution, followed by a standard detergent wipe.
Causality: Dry sweeping aerosolizes the toxic dust. The ethanol mixture helps solubilize the lipophilic acetamide moiety, while the water prevents rapid evaporation, trapping the particulates.
Validation Check: Inspect the inner butyl glove after carefully doffing the outer nitrile glove. If the inner glove is completely clean and free of discoloration, the primary dermal containment was successful.
Spill Response & Disposal Plan
Spill Response:
Never use a brush or dry paper towel to clean up a spill. Immediately cover the spilled powder with absorbent pads soaked in the 10% ethanol/water mixture. Allow it to sit for 2 minutes to completely wet the powder, then carefully scoop the saturated pads into a hazardous waste bag.
Disposal Plan (Critical Warning):
All contaminated materials (gloves, wipes, empty vials) must be strictly segregated into a dedicated "Halogenated/Nitroaromatic Waste" stream.
Do NOT dispose of this compound in standard organic waste destined for conventional incineration.
Causality: Standard incinerators operate at temperatures that will cleave the difluoroaromatic ring, generating massive amounts of Hydrogen Fluoride (HF) gas. HF will destroy standard incinerator scrubbers and pose a lethal environmental hazard[2]. Waste must be sent to a specialized facility equipped with alkaline scrubbers designed specifically for halogenated thermal destruction.
References
Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.SciELO.
Chemical Aspects of Human and Environmental Overload with Fluorine.ACS Publications.
2-Phenylacetamide - Safety Data Sheet.ChemicalBook.